Citreamicin alpha
Descripción
(3-Hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate has been reported in Micromonospora citrea with data available.
structure given in first source; isolated from Micromonospora citrea
Propiedades
Fórmula molecular |
C36H31NO12 |
|---|---|
Peso molecular |
669.6 g/mol |
Nombre IUPAC |
(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C36H31NO12/c1-15(2)9-23(38)47-14-35(3)34(44)49-36(4)13-17-10-16-7-8-18-26(24(16)30(41)25(17)33(43)37(35)36)31(42)27-28(39)19-11-21(45-5)22(46-6)12-20(19)48-32(27)29(18)40/h7-8,10-12,15,41H,9,13-14H2,1-6H3 |
Clave InChI |
ITSJHYQNIMLZSR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Citreamicin Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of citreamicin alpha, a potent antibacterial agent. The document details the experimental protocols for the fermentation of the producing organism, Micromonospora citrea, as well as the extraction, purification, and structure elucidation of the target compound. Furthermore, it presents the proposed biosynthetic pathway of citreamicins and explores the potential mechanism of action based on current knowledge of polycyclic xanthone (B1684191) antibiotics.
Discovery of this compound
This compound is a member of the citreamicin family of antibiotics, which are characterized by a polycyclic xanthone structure.[1] These novel antibacterial compounds were first isolated from the fermentation broth of the actinomycete strain Micromonospora citrea.[2] The discovery of this compound and its congeners opened a new avenue for the development of antibiotics against Gram-positive bacteria.
Experimental Protocols
Fermentation of Micromonospora citrea
The production of this compound is achieved through the submerged fermentation of Micromonospora citrea. While the exact industrial-scale fermentation protocol is proprietary, a representative laboratory-scale procedure is outlined below.
2.1.1. Culture and Inoculum Development
Micromonospora citrea is maintained on agar (B569324) slants and propagated in a seed medium to generate a sufficient inoculum for the production fermenter.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| NZ Amine A | 5.0 |
| Calcium Carbonate | 1.0 |
| Distilled Water | 1000 mL |
| pH | 7.0 (before sterilization) |
The seed culture is incubated at 28°C for 72 hours with shaking at 250 rpm.
2.1.2. Production Fermentation
The production of this compound is carried out in a larger fermenter.
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Glucose | 40.0 |
| Soluble Starch | 20.0 |
| Ardamine Y | 5.0 |
| Soybean Meal | 10.0 |
| Calcium Carbonate | 2.0 |
| Cobalt Chloride | 0.002 |
| Distilled Water | 1000 mL |
| pH | 7.2 (before sterilization) |
The production fermenter is inoculated with the seed culture and incubated at 28°C for 120-168 hours with controlled aeration and agitation.
Experimental Workflow for Fermentation
Caption: Workflow for the fermentation of Micromonospora citrea to produce this compound.
Extraction and Purification of this compound
This compound is extracted from the fermentation broth and purified using a multi-step chromatographic process.
-
Extraction: The whole fermentation broth is adjusted to pH 9.0 and extracted with an equal volume of ethyl acetate. The organic phase, containing the citreamicins, is separated and concentrated under reduced pressure.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Filtration Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by gel filtration chromatography on Sephadex LH-20, eluting with methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase.
Experimental Workflow for Extraction and Purification
Caption: Multi-step workflow for the extraction and purification of this compound.
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Table 3: Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₃₀H₂₃NO₁₀ |
| Molecular Weight | 557.51 g/mol |
| UV λmax (MeOH) | 238, 280, 325, 420 nm |
| Infrared (KBr) νmax | 3400, 1770, 1720, 1690, 1620, 1590 cm⁻¹ |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.5-2.5 (m), 3.8-4.5 (m), 6.5-8.0 (m) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 20-40, 55-65, 110-150, 160-180 |
| Mass Spectrometry (FAB-MS) | m/z 558 [M+H]⁺ |
The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, confirmed the polycyclic xanthone core structure of this compound.
Biosynthesis and Mechanism of Action
Proposed Biosynthetic Pathway
The biosynthesis of the citreamicin core is proposed to proceed through a type II polyketide synthase (PKS) pathway. The polyketide chain undergoes a series of cyclizations and modifications to form the characteristic hexacyclic xanthone structure.
Proposed Biosynthetic Pathway of Citreamicins
Caption: Proposed biosynthetic pathway for the formation of the citreamicin core structure.
Potential Mechanism of Action
While the specific molecular target of this compound has not been definitively identified, the mechanism of action for other polycyclic xanthone antibiotics involves the disruption of the bacterial cell envelope and inhibition of macromolecular synthesis. It is hypothesized that these compounds interfere with the integrity of the cell membrane and inhibit essential enzymatic processes, such as DNA gyrase, leading to bacterial cell death.
Potential Mechanisms of Action of Polycyclic Xanthone Antibiotics
Caption: General mechanisms of action for polycyclic xanthone antibiotics against bacteria.
Conclusion
This compound represents a promising class of antibacterial agents with a unique chemical scaffold and potent activity against Gram-positive pathogens. The detailed experimental protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working on the discovery and development of new antibiotics. Further investigation into the specific mechanism of action and optimization of the fermentation and purification processes will be crucial for the potential clinical application of this compound.
References
A Technical Guide to Citreamicin Alpha Production by Micromonospora citrea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the microorganism Micromonospora citrea and its production of the bioactive secondary metabolite, citreamicin alpha. This document details the microbiology of the producing organism, the biosynthesis of this compound, and representative methodologies for its fermentation, extraction, purification, and quantification. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
Introduction to Micromonospora citrea and this compound
Micromonospora citrea is a species of endophytic actinomycete known for its ability to produce a variety of secondary metabolites.[1][2] Among these are the citreamicins, a family of novel polycyclic xanthone (B1684191) antibiotics.[3] This family includes this compound, beta, gamma, zeta, and eta.[3] this compound, also referred to as LL-E19085 alpha, has demonstrated significant antibacterial activity, particularly against Gram-positive cocci.[4] Its potent activity makes it a compound of interest for further investigation and potential drug development.
Biosynthesis of this compound
The biosynthesis of this compound originates from a polyketide pathway. While the specific gene cluster in Micromonospora citrea has not been fully elucidated in the available literature, a putative pathway can be constructed based on the known biosynthesis of other polycyclic xanthone antibiotics in actinomycetes. The process is initiated by a Type II polyketide synthase (PKS) that catalyzes the iterative condensation of acyl-CoA precursors to form a poly-β-keto chain. This chain then undergoes a series of cyclization and modification reactions, including aromatization and oxidation, to form the characteristic xanthone scaffold of citreamicin.
Hypothetical Biosynthetic Pathway of this compound
The following diagram illustrates a plausible biosynthetic pathway for the this compound backbone, starting from the assembly of the polyketide chain by a Type II PKS and subsequent enzymatic modifications.
Caption: Hypothetical biosynthetic pathway of this compound.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Micromonospora citrea. While specific optimal conditions for this compound production are not extensively detailed in the literature, representative parameters can be derived from studies on other antibiotic-producing Micromonospora species.
Representative Fermentation Parameters
The following table summarizes typical fermentation parameters for antibiotic production by Micromonospora species. These should be considered as a starting point for the optimization of this compound production.
| Parameter | Representative Value/Range | Reference(s) |
| Producing Organism | Micromonospora citrea (e.g., NRRL 18935) | |
| Inoculum | 2-5% (v/v) of a 48-72 hour seed culture | |
| Fermentation Medium | Soybean-dextrin based medium | |
| Carbon Source | Dextrin, Glucose, Starch | |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | |
| Temperature | 28-32°C | |
| pH | 6.8 - 7.2 | |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | |
| Agitation | 200 - 300 rpm | |
| Fermentation Time | 5 - 7 days |
Experimental Protocol: Submerged Fermentation of Micromonospora citrea
This protocol provides a general procedure for the lab-scale submerged fermentation of Micromonospora citrea for the production of this compound.
Materials:
-
Micromonospora citrea culture (e.g., NRRL 18935)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soybean-dextrin medium)
-
Shake flasks or laboratory fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with a lyophilized culture or a slant of Micromonospora citrea. Incubate at 28-30°C for 48-72 hours with shaking (250 rpm).
-
Production Culture Inoculation: Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.
-
Fermentation: Incubate the production culture at 30°C for 5-7 days with vigorous shaking (250 rpm).
-
Monitoring: Periodically monitor the pH of the culture and the production of this compound using analytical techniques such as HPLC.
Extraction and Purification of this compound
The recovery of this compound from the fermentation broth involves extraction and chromatographic purification. A general workflow for this process is outlined below.
Experimental Workflow: From Fermentation to Pure Compound
Caption: General workflow for this compound production and purification.
Experimental Protocol: Extraction and Purification
This protocol provides a general method for the extraction and purification of this compound from a Micromonospora citrea fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelia and supernatant.
-
Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Initial Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
-
Further Purification:
-
Pool the fractions containing this compound and further purify using Sephadex LH-20 column chromatography.
-
Perform final purification by preparative reverse-phase HPLC to obtain pure this compound.
-
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound.
Representative HPLC Parameters
The following table provides a starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Representative Condition | Reference(s) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at a wavelength corresponding to the absorbance maximum of this compound | |
| Injection Volume | 10-20 µL | |
| Standard | Purified this compound |
Regulatory Mechanisms of Biosynthesis
The production of secondary metabolites like this compound in Micromonospora is tightly regulated. While specific signaling pathways for this compound are not yet defined, the regulation likely involves a complex network of transcriptional regulators, quorum sensing, and responses to environmental cues.
Potential Regulatory Signaling Pathway
The following diagram illustrates a generalized signaling pathway that may be involved in the regulation of this compound production.
Caption: Potential regulatory pathway for this compound production.
Conclusion
Micromonospora citrea is a valuable source of the bioactive compound this compound. This guide has provided a comprehensive overview of the current knowledge and representative methodologies for the study and production of this promising antibiotic. Further research focusing on the optimization of fermentation conditions, elucidation of the specific biosynthetic pathway, and understanding of its regulatory networks will be crucial for the future development of this compound as a therapeutic agent. The use of genome mining tools like antiSMASH can aid in the identification and characterization of the citreamicin biosynthetic gene cluster.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Micromonospora citrea - Wikipedia [en.wikipedia.org]
- 3. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Citreamicin Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a polycyclic xanthone (B1684191) antibiotic that has demonstrated notable activity against a range of Gram-positive bacteria.[1][2] Isolated from the fermentation broth of the actinomycete Micromonospora citrea, it belongs to a family of structurally complex natural products that have garnered interest for their potential therapeutic applications.[1][3] This technical guide provides a detailed overview of the chemical structure of this compound, the experimental methodologies employed in its structural elucidation, and a summary of its known biological activities.
Chemical Structure
The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The molecular formula of this compound is C₃₆H₃₁NO₁₂.
Structure Diagram:
While the precise 2D and 3D structures are best represented in specialized chemical drawing software, the core of this compound is a complex, angularly condensed polycyclic system. This intricate framework is characteristic of the citreamicin family of antibiotics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₁NO₁₂ | [1] |
| Molecular Weight | 669.6 g/mol | [1] |
| UV λmax (MeOH) | 242, 280 (sh), 325 (sh), 410 nm | [1] |
| Appearance | Yellow Powder | [1] |
Experimental Protocols for Structure Elucidation
The structural determination of this compound relied on a series of meticulous experimental procedures, as detailed by Carter et al. in their seminal 1990 publication in The Journal of Antibiotics.[1]
Isolation and Purification
The workflow for isolating this compound from the fermentation broth of Micromonospora citrea is outlined below.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of this compound. While the specific chemical shift and coupling constant data from the original publication are not publicly available in full, Table 2 summarizes the types of protons and carbons identified.
| Nucleus | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, and protons on oxygenated carbons. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons, providing a carbon skeleton map. |
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of this compound. Analysis of the fragmentation patterns provided further confirmation of the proposed structure.
| Technique | Ionization Mode | Key Findings |
| High-Resolution MS | FAB (Fast Atom Bombardment) | Determined the elemental composition as C₃₆H₃₁NO₁₂. |
Biological Activity
This compound has demonstrated significant in vitro antibacterial activity against a variety of Gram-positive cocci.[4][5] A summary of its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains is provided in Table 3.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococci | 0.12 - 4.0 | [4] |
| Streptococcus pyogenes | 0.03 - 0.12 | [4] |
| Enterococci | >2.0 | [4] |
Signaling Pathways
Currently, there is a lack of specific information in the published scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound remains an intriguing natural product with a complex chemical architecture and promising antibacterial properties. This guide has synthesized the available information on its structure and the experimental approaches used for its characterization. Future investigations into its mechanism of action and potential signaling pathway interactions will be crucial for evaluating its full therapeutic potential.
References
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Mechanism of Action of Citreamicin Alpha
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise molecular mechanism of action for citreamicin alpha has not been fully elucidated in publicly available scientific literature. This guide provides a comprehensive overview of its known antibacterial activity and discusses potential mechanisms based on studies of structurally related compounds.
Introduction
This compound is a naturally occurring antibiotic belonging to the polycyclic xanthone (B1684191) structural class.[1] Isolated from the fermentation broth of Micromonospora citrea, it has demonstrated significant in vitro antibacterial activity, particularly against a range of Gram-positive cocci.[1][2] Its efficacy against clinically relevant pathogens underscores the interest in its mechanism of action for potential therapeutic development. This document summarizes the current understanding of this compound's activity, presents available quantitative data, and explores putative mechanisms of action based on related xanthone antibiotics.
Quantitative Antibacterial Potency
The antibacterial activity of this compound has been quantified using the agar (B569324) dilution method to determine its Minimum Inhibitory Concentration (MIC) against various Gram-positive bacteria.[3] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism under defined conditions.[2]
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | Notes |
| Staphylococci | 313 | 0.12 - 4.0 | Includes various clinical isolates. |
| Streptococcus pyogenes | Not specified (part of 116 streptococci isolates) | 0.03 - 0.12 | Demonstrates high potency against this species. |
| Enterococci | 62 | 2.0 | Required to inhibit 64% of the tested isolates, indicating relative resistance compared to other Gram-positive cocci. |
Table 1: In Vitro Antibacterial Activity of this compound
The in vitro activity of this compound is noted to be superior to that of ampicillin, augmentin, cephalothin, and erythromycin, and comparable to or slightly less potent than vancomycin (B549263) against the tested Gram-positive cocci.
Proposed Mechanisms of Action
While the definitive molecular target of this compound is yet to be identified, research on other polycyclic xanthone antibiotics provides several plausible hypotheses for its mechanism of action. These potential mechanisms are not mutually exclusive and may act in concert.
-
Disruption of the Bacterial Cytoplasmic Membrane: One proposed mechanism involves the interaction with phospholipids (B1166683) in the bacterial cell membrane. This is based on studies of an acetylated derivative of cervinomycin A1, a structurally related polycyclic xanthone. Such interactions could disrupt membrane integrity, leading to leakage of cellular contents and dissipation of ion gradients, ultimately causing cell death.
-
Inhibition of Cell Wall Biosynthesis: Another potential mechanism is the interference with cell wall synthesis. Some polycyclic xanthones are postulated to inhibit glycopeptide synthesis by interacting with the C55-lipid carrier, bactoprenol. This carrier is essential for transporting peptidoglycan precursors across the cytoplasmic membrane. Inhibition of this process would weaken the cell wall, making the bacterium susceptible to osmotic lysis.
-
Multi-faceted Action including DNA Synthesis Inhibition: A recent study on a novel synthetic xanthone derivative revealed a dual mechanism of action. This compound was shown to disrupt the cell wall by binding to lipoteichoic acid in Gram-positive bacteria and to inhibit DNA synthesis, potentially by targeting bacterial gyrase. This suggests that this compound could also possess multiple cellular targets.
References
- 1. woah.org [woah.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Citreamicin Alpha: A Technical Guide to its Antibacterial Spectrum and Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a member of the polycyclic xanthone (B1684191) family of antibiotics, a class of natural products recognized for their potent activity against a range of bacterial pathogens.[1] This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, details the experimental methodologies used for its evaluation, and explores its potential mechanism of action based on current research into related compounds.
Antibacterial Spectrum of this compound
This compound has demonstrated significant in vitro activity, primarily against Gram-positive cocci.[2] The available data, presented below, has been compiled from studies utilizing the agar (B569324) dilution method for minimum inhibitory concentration (MIC) determination.
Quantitative Data Summary
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococci | 313 | 0.12 - 4.0 | Not Reported | Not Reported |
| Streptococcus pyogenes | Not Specified | 0.03 - 0.12 | Not Reported | Not Reported |
| Enterococci | 62 | >2.0 (for 36%) | Not Reported | >2.0 |
Note: The data for Enterococci indicates that 64% of the 62 isolates tested were inhibited at a concentration of 2.0 µg/mL.[2]
The in vitro activity of this compound has been reported to be superior to that of ampicillin, augmentin, cephalothin, and erythromycin (B1671065) against the tested Gram-positive cocci.[2] Its activity is comparable to or slightly inferior to that of vancomycin.[2]
It is important to note that polycyclic xanthone antibiotics, as a class, are generally reported to be inactive against Gram-negative bacteria.
Experimental Protocols
The primary method cited for determining the antibacterial spectrum of this compound is the agar dilution method . This technique is a standardized and reliable method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Agar Dilution Method Protocol
This protocol is a generalized procedure based on standard laboratory methodologies.
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
The stock solution is sterilized by membrane filtration.
2. Preparation of Agar Plates with Antimicrobial Agent:
-
A series of twofold dilutions of the this compound stock solution are prepared.
-
Each dilution is added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C to achieve the desired final concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
The bacterial isolates to be tested are grown on a suitable agar medium to obtain pure colonies.
-
Several colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then typically diluted further to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
4. Inoculation of Agar Plates:
-
A multipoint inoculator is used to spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Putative Mechanism of Action of this compound
Based on studies of related polycyclic xanthone antibiotics, a potential mechanism of action for this compound involves the disruption of the bacterial cell membrane and inhibition of DNA synthesis. The following diagram illustrates this hypothetical signaling pathway.
Caption: A proposed mechanism of action for this compound targeting the bacterial cell envelope and DNA synthesis.
Conclusion
This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria. Further research is warranted to fully elucidate its complete antibacterial spectrum, including activity against a broader array of clinical isolates and determination of MIC50 and MIC90 values. The precise mechanism of action of this compound remains to be definitively established, though evidence from related compounds suggests a multi-faceted approach involving disruption of the cell envelope and inhibition of DNA synthesis. Continued investigation into the molecular interactions of this compound will be crucial for its potential development as a therapeutic agent.
References
Unveiling the Potency of Citreamicin Alpha Against Gram-Positive Cocci: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activity of citreamicin alpha, a polycyclic xanthone (B1684191) antibiotic, against clinically relevant Gram-positive cocci. It provides a concise summary of its in-vitro efficacy, outlines a representative experimental protocol for determining antimicrobial susceptibility, and visualizes the workflow and a conceptual mechanism of action.
Quantitative In-Vitro Activity
This compound has demonstrated significant potency against a broad range of Gram-positive cocci. A key study evaluated its activity against 429 clinical isolates, revealing superior performance compared to several contemporary agents of the time, such as ampicillin, augmentin, cephalothin, and erythromycin. Its activity was found to be comparable or slightly inferior to vancomycin.[1][2]
The Minimum Inhibitory Concentration (MIC) values from this research are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3]
Table 1: MIC of this compound Against Gram-Positive Cocci Isolates
| Microorganism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus (Methicillin-Susceptible) | 158 | 0.12 - 2.0 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | 68 | 0.25 - 2.0 | 0.5 | 1.0 |
| Coagulase-Negative Staphylococci | 87 | 0.12 - 4.0 | 0.25 | 1.0 |
| Streptococcus pyogenes | 28 | 0.03 - 0.12 | 0.06 | 0.12 |
| Streptococcus agalactiae | 26 | 0.06 - 0.25 | 0.12 | 0.25 |
| Enterococcus species | 62 | 0.25 - 4.0 | 1.0 | 2.0 |
Data sourced from Qadri et al., 1992. The study utilized the agar (B569324) dilution method.[1][2]
Experimental Protocols
While the foundational data was generated using the agar dilution method, this section provides a detailed methodology for the broth microdilution technique, a common and standardized method for determining MIC values, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the MIC of an antimicrobial agent against a specific bacterium.
A. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus). Suspend the colonies in a sterile saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria like staphylococci and enterococci. For streptococci, supplement the CAMHB with 2-5% lysed horse blood.
-
Microdilution Plates: Use sterile 96-well microtiter plates.
B. Assay Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well across the desired concentration range (e.g., 0.015 to 32 µg/mL).
-
Inoculum Dilution: Prepare the final inoculum by diluting the standardized bacterial suspension (from step A.2) in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculated broth with no antibiotic.
-
Sterility Control: Wells containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
Visualizations: Workflows and Concepts
Diagrams provide a clear visual representation of complex processes and relationships. The following have been generated using Graphviz (DOT language) according to the specified requirements.
Experimental Workflow for MIC Determination```dot
References
In Vitro Activity of Citreamicin Alpha Against Staphylococci: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro antibacterial activity of citreamicin alpha against various clinical isolates of staphylococci. The data and methodologies presented are synthesized from published research to serve as a comprehensive resource for professionals in the fields of microbiology and antibiotic development.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated against a substantial number of staphylococcal isolates. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against staphylococci and provide a comparative analysis with other antibiotics.
Table 1: MIC of this compound against Staphylococci
| Microorganism | Number of Isolates | MIC Range (µg/mL) |
| Staphylococci | 313 | 0.12 - 4.0[1][2] |
Table 2: Comparative In Vitro Activity of this compound and Other Antibiotics
| Antibiotic | MIC Range against Staphylococci (µg/mL) |
| This compound | 0.12 - 4.0 [1][2] |
| Ampicillin | Not explicitly stated, but this compound's activity is "far superior"[1] |
| Augmentin | Not explicitly stated, but this compound's activity is "far superior" |
| Cephalothin | Not explicitly stated, but this compound's activity is "far superior" |
| Erythromycin | Not explicitly stated, but this compound's activity is "far superior" |
| Vancomycin | Not explicitly stated, but this compound's activity is "equal to or slightly inferior to" |
Note: The group of citreamicin antibiotics has shown potent activity against various Gram-positive bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound against staphylococci was conducted using the agar (B569324) dilution method. This standard and widely accepted technique provides a reliable assessment of an antibiotic's MIC.
2.1 Agar Dilution Method
The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the surface of the agar.
Key Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration.
-
Serial Dilutions: Serial twofold dilutions of the antibiotic stock solution are prepared to create a range of concentrations to be tested.
-
Incorporation into Agar: Each antibiotic dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.
-
Bacterial Inoculum Preparation: Clinical isolates of staphylococci are cultured to a specified density (e.g., 0.5 McFarland standard) and then diluted to achieve a final standardized inoculum.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the staphylococcal isolate.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the agar dilution method used to determine the in vitro activity of this compound against staphylococci.
Caption: Workflow for MIC Determination via Agar Dilution.
Note: No specific signaling pathways for this compound's mechanism of action against staphylococci were detailed in the reviewed literature.
References
Citreamicin Alpha: A Technical Guide to a Polycyclic Xanthone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha, also known as LL-E 19085 alpha, is a polycyclic xanthone (B1684191) antibiotic produced by the actinomycete Micromonospora citrea.[1] It belongs to a class of highly oxygenated aromatic polyketides characterized by a distinctive angular hexacyclic framework.[1][2] This class of natural products has garnered significant interest due to its potent biological activities, particularly its remarkable antibacterial efficacy against Gram-positive bacteria, including drug-resistant strains.[1][3] Some polycyclic xanthones have also demonstrated significant cytotoxic effects against various cancer cell lines at nanomolar concentrations. This technical guide provides a comprehensive overview of this compound, including its biological activity, biosynthesis, and detailed experimental protocols for its study.
Biological Activity
This compound exhibits a potent and selective spectrum of activity, primarily against Gram-positive bacteria.
Antibacterial Spectrum
In vitro studies have demonstrated the efficacy of this compound against a wide range of clinical isolates of Gram-positive cocci. The antibacterial activity is comparable to or, in some cases, superior to other antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Cocci
| Bacterial Group | Number of Isolates | MIC Range (µg/mL) | MIC to Inhibit 64% of Isolates (µg/mL) |
| Staphylococci | 313 | 0.12 - 4.0 | - |
| Streptococcus pyogenes | Not specified | 0.03 - 0.12 | - |
| Enterococci | 62 | Not specified | 2.0 |
Data from Qadri et al., 1992.
The in vitro activity of this compound has been reported to be far superior to that of ampicillin, augmentin, cephalothin, and erythromycin, and equal to or slightly inferior to that of vancomycin (B549263) against these Gram-positive cocci.
Cytotoxicity
Table 2: Cytotoxicity of Citreamicin ε Against PtK2 Cells
| Compound | Cell Line | IC50 (µM) |
| Citreamicin ε A | PtK2 | 0.086 |
| Citreamicin ε B | PtK2 | 0.025 |
Data from a study on citreamicin ε, a related polycyclic xanthone. It is important to note that these values are for a related compound and may not be directly representative of this compound's activity.
Biosynthesis
The biosynthesis of this compound originates from a polyketide precursor. Isotope-labeling studies have indicated that the complex polycyclic structure is formed through a unique rearrangement mechanism of the polyketide chain, a distinctive feature of xanthone biosynthesis.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proteomic Comparison of the Cytotoxicology of Two Diastereomers of Citreamicin Reveals Differentially Activation of NF-κB Pathway [frontiersin.org]
An In-depth Technical Guide on the Cytotoxicity Profile of Citreamicin Alpha
Disclaimer: Direct experimental data on the cytotoxicity of citreamicin alpha against cancer cell lines is not extensively available in the public domain. This guide summarizes the cytotoxic profile of the closely related polycyclic xanthone (B1684191) family, with specific data presented for the analogue citreamicin ε, and discusses potential mechanisms of action based on related compounds isolated from Micromonospora species. This information is intended for research and drug development professionals and should be interpreted with the understanding that it serves as a proxy in the absence of direct data for this compound.
Introduction
This compound belongs to the polycyclic xanthone class of antibiotics, which are natural products isolated from actinomycetes, particularly Micromonospora species. This class of compounds is recognized for a wide spectrum of biological activities, including potent antibacterial properties. Emerging research now highlights their significant cytotoxic effects against various cancer cell lines, with IC50 values often in the nanomolar range, positioning them as promising candidates for anticancer drug development. This document provides a comprehensive overview of the available cytotoxicity data and mechanistic insights relevant to this compound.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound are not available, data for the closely related diastereomers, citreamicin ε A and citreamicin ε B, provide valuable insight into the potential potency of this compound class.
Table 1: Summary of IC50 Values for Citreamicin ε Diastereomers
| Compound | Cell Line | IC50 (µM) |
| Citreamicin ε A | PtK2 (Potorous tridactylus Kidney) | 0.086 |
| Citreamicin ε B | PtK2 (Potorous tridactylus Kidney) | 0.025 |
Data sourced from studies on citreamicin ε.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was utilized to determine the IC50 values of citreamicin ε.
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., Citreamicin)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Signaling Pathways
Based on studies of related compounds, two primary apoptotic pathways may be implicated in the cytotoxic effects of this compound.
3.1. Caspase-3-Dependent Apoptosis
Studies on citreamicin ε suggest that it induces apoptosis through a caspase-3-dependent pathway. This is a common intrinsic apoptotic pathway.
3.2. Oxidative Stress and JNK/MAPK Signaling Pathway
Extracts from Micromonospora sp. have been shown to induce apoptosis in A549 and MCF-7 cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK/MAPK signaling pathway.
Conclusion
While direct evidence for the cytotoxic profile of this compound remains to be fully elucidated, the data from closely related polycyclic xanthones, such as citreamicin ε, and extracts from Micromonospora species strongly suggest that it possesses significant anticancer potential. The nanomolar IC50 values of its analogues indicate high potency. The likely mechanisms of action involve the induction of apoptosis through either the intrinsic caspase-3-dependent pathway or via oxidative stress and activation of the JNK/MAPK signaling cascade. Further research is warranted to specifically characterize the cytotoxicity and mechanism of action of this compound against a broad range of human cancer cell lines to validate its potential as a novel therapeutic agent.
Citreamicin Alpha: A Technical Overview of its Molecular Characteristics and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, weight, and known biological activities of citreamicin alpha, a member of the polycyclic xanthone (B1684191) family of antibiotics. The information presented herein is intended to support research and development efforts in the field of novel antibacterial agents.
Molecular Profile
This compound is a complex heterocyclic compound with the following molecular characteristics:
| Property | Value | Source |
| Molecular Formula | C36H31NO12 | PubChem CID: 9917808 |
| Molecular Weight | 669.6 g/mol | PubChem CID: 9917808 |
| Class | Polycyclic Xanthone Antibiotic | [1] |
| Origin | Isolated from Micromonospora citrea | [1] |
Antibacterial Activity
This compound has demonstrated potent in vitro activity against a range of Gram-positive cocci. Its efficacy has been evaluated against various clinical isolates, showing comparable or superior activity to several established antibiotics.
Minimum Inhibitory Concentration (MIC) Data
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for this compound against key Gram-positive pathogens.[2][3]
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococci | 0.12 - 4.0 |
| Streptococcus pyogenes | 0.03 - 0.12 |
| Enterococci | ≥ 2.0 (relatively more resistant) |
Experimental Protocols
The following section details the methodology used to determine the in vitro antibacterial activity of this compound.
Agar (B569324) Dilution Method for MIC Determination
This protocol is a standardized method for assessing the susceptibility of bacterial isolates to an antimicrobial agent.[2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive cocci.
Materials:
-
This compound
-
Mueller-Hinton agar
-
Bacterial cultures of staphylococci and streptococci isolates
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific, twofold serial dilution of this compound. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspensions.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Mechanism of Action
The precise signaling pathway and molecular targets of this compound have not been fully elucidated. However, based on studies of related polycyclic xanthone antibiotics, a general mechanism of action has been proposed.
Proposed Mechanism for Polycyclic Xanthone Antibiotics
Research on similar compounds suggests that polycyclic xanthones may exert their antibacterial effect by interacting with the bacterial cytoplasmic membrane. This interaction is thought to disrupt membrane integrity and function, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.
References
- 1. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 3. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Citreamicin Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a member of the citreamicin family of polycyclic xanthone (B1684191) antibiotics.[1] These natural products have garnered significant interest due to their potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[2][3] this compound is produced by the actinomycete Micromonospora citrea.[1][4] This document provides an overview of the available biological data for this compound and outlines a synthetic strategy toward a related family member, highlighting the chemical complexity of this compound class.
Note on Total Synthesis: As of the latest available public domain information, a complete total synthesis of this compound has not been reported. The citreamicin class of molecules presents considerable synthetic challenges, and to date, efforts have focused on the synthesis of core structural motifs.[2][5]
Biological Activity of this compound
This compound demonstrates potent antibacterial activity against various Gram-positive cocci. The in vitro efficacy of this antibiotic has been evaluated using the agar (B569324) dilution method to determine Minimum Inhibitory Concentrations (MICs).[6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Staphylococci | 313 | 0.12 - 4.0 | [6] |
| Streptococcus pyogenes | Not Specified | 0.03 - 0.12 | [6] |
| Enterococci | 62 | >2.0 (for 36% of isolates) | [6] |
Isolation from Natural Sources
The citreamicin family of antibiotics, including this compound, are isolated from the fermentation broth of Micromonospora citrea.[1][4]
Protocol: General Isolation of Citreamicins
-
Fermentation: Micromonospora citrea is cultured in a suitable fermentation medium.
-
Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of citreamicins.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to separate the individual citreamicin analogues. These methods may include:
-
Characterization: The structure of the purified this compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Synthetic Approaches: Synthesis of the Pentacyclic Core of Citreamicin η
While a total synthesis of this compound is not available, a concise 11-step synthesis of the pentacyclic core of the related, and more potent, citreamicin η has been reported.[2][5][7] This synthesis provides insight into the chemical strategies required to assemble the complex architecture of the citreamicin family.
Experimental Workflow for the Synthesis of the Citreamicin η Pentacyclic Core
Caption: Synthetic workflow for the pentacyclic core of citreamicin η.
Protocol: Key Steps in the Synthesis of the Citreamicin η Pentacyclic Core
This protocol is a summary of the key transformations and should be supplemented with the detailed experimental procedures found in the original publication.[2]
-
Formation of Naphthocyclobutenone: This involves the coupling of a bromostyrene derivative with a vinyl squarate, followed by a Ring-Closing Metathesis (RCM) to construct the arene ring.[2][7]
-
Union of Fragments: The resulting naphthocyclobutenone is coupled with an acetylide fragment.[2][7]
-
Moore Rearrangement: The product from the previous step undergoes a Moore rearrangement to generate a quinone intermediate.[2][7]
-
Oxidation/Cyclization Cascade: The quinone intermediate is then subjected to an oxidation and cyclization cascade to form the final pentacyclic core of citreamicin η.[2][7]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature. Further research is required to identify its cellular target and signaling pathways.
Conclusion
This compound and its analogues represent a promising class of antibacterial agents with potent activity against clinically relevant Gram-positive pathogens. While the total synthesis of these complex natural products remains a significant challenge, the development of synthetic routes to their core structures paves the way for the future generation of novel analogues with improved therapeutic properties. Further investigation into the mechanism of action of the citreamicins is warranted to fully understand their antibacterial effects and potential for therapeutic development.
References
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Citreamicins with potent gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Citreamicin Alpha from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of citreamicin alpha, a polycyclic xanthone (B1684191) antibiotic, from bacterial cultures of Micromonospora citrea.
This compound is a potent antibacterial agent with significant activity against a range of Gram-positive bacteria. As a member of the polycyclic xanthone family of natural products, it holds promise for further investigation and development as a therapeutic agent. The following protocols outline the key steps for obtaining purified this compound for research and development purposes.
I. Overview of the Purification Workflow
The purification of this compound from Micromonospora citrea fermentation broth is a multi-step process designed to isolate the target compound from a complex mixture of cellular components and other secondary metabolites. The overall workflow can be summarized as follows:
Application Notes and Protocols for Citreamicin Alpha in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a novel antibiotic belonging to the polycyclic xanthone (B1684191) family, isolated from Micromonospora citrea.[1] It has demonstrated in vitro antibacterial activity against a range of gram-positive cocci, including various species of staphylococci and streptococci.[2] These application notes provide a guide for the use of this compound in in vitro assays, with a focus on addressing the current limitations in publicly available data, particularly regarding its solubility.
Physicochemical Properties and Solubility
Detailed physicochemical properties of this compound, including its precise solubility in common laboratory solvents, are not extensively documented in publicly available literature. As a polycyclic xanthone, it is anticipated to have limited aqueous solubility and may require an organic solvent for initial solubilization to prepare stock solutions for in vitro assays.
Solubility Determination Protocol
Due to the absence of specific solubility data, it is recommended that researchers empirically determine the solubility of this compound in the desired solvent. A general protocol for this is provided below.
Table 1: Solubility of this compound (To be determined by the user)
| Solvent | Temperature (°C) | Solubility (mg/mL or mM) | Observations |
| DMSO | |||
| Ethanol | |||
| Methanol | |||
| PBS (pH 7.4) | |||
| Other |
Experimental Protocols
Preparation of this compound Stock Solutions
The preparation of a high-concentration stock solution is critical for in vitro assays to minimize the concentration of the organic solvent in the final assay medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving compounds with poor aqueous solubility.
Protocol:
-
Weigh a precise amount of this compound powder.
-
Add a calculated volume of high-purity DMSO to achieve a desired high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. The stability of this compound in DMSO over time should be validated.
In Vitro Antibacterial Susceptibility Testing: Agar (B569324) Dilution Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[2]
Protocol:
-
Prepare a series of agar plates containing two-fold serial dilutions of this compound. The final concentration of the organic solvent (e.g., DMSO) in the agar should be kept constant and at a non-inhibitory level (typically ≤1%).
-
Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to a 0.5 McFarland standard).
-
Spot a fixed volume of the standardized bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Visualizations
Experimental Workflow for Solubility Determination and Stock Preparation
Caption: Workflow for preparing this compound solutions for in vitro assays.
Hypothetical Mechanism of Action Workflow for an Antibiotic
As the specific signaling pathway for this compound is not described in the available literature, the following diagram illustrates a general workflow for investigating the mechanism of action of a novel antibiotic.
Caption: General workflow for investigating the mechanism of action of an antibiotic.
Conclusion
While this compound shows promise as an antibacterial agent, further research is needed to fully characterize its physicochemical properties and mechanism of action. The protocols and guidelines provided here offer a starting point for researchers to work with this compound in in vitro settings. It is crucial to empirically determine its solubility and stability in the chosen solvent system to ensure reliable and reproducible experimental results.
References
Application Notes and Protocols for Citreamicin Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a polycyclic xanthone (B1684191) antibiotic isolated from the bacterium Micromonospora citrea.[1] It exhibits potent antibacterial activity, particularly against Gram-positive cocci.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions and outlines its known biological activities and potential mechanisms of action to guide researchers in its application.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₁NO₁₂ | PubChem |
| Molecular Weight | 669.6 g/mol | PubChem |
| Class | Polycyclic Xanthone Antibiotic | [1] |
Preparing this compound Stock Solutions
Recommended Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile, disposable syringe filters (0.22 µm pore size)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mg/mL Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mg/mL stock, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of sterile DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, but the thermal stability of this compound has not been extensively studied.
-
-
Sterilization:
-
Using a sterile syringe, draw up the dissolved this compound solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile, light-protected microcentrifuge tube or vial. This step is critical to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protect the stock solutions from light, as xanthone compounds can be light-sensitive.
-
Working Solution Preparation:
To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the MIC of this compound against a specific bacterial strain using the broth microdilution method.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
| Organism Type | Reported MIC Range (µg/mL) | Source |
| Staphylococci | 0.12 - 4.0 | [2] |
| Streptococcus pyogenes | 0.03 - 0.12 | [2] |
| Enterococci | >2.0 | [2] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other polycyclic xanthone antibiotics, several potential mechanisms have been proposed. These compounds are known to interfere with bacterial cell processes, including cell wall synthesis and DNA replication.[4][6] Some xanthones also act as efflux pump inhibitors, which can reverse antibiotic resistance.[7]
Below is a diagram illustrating a generalized workflow for preparing this compound stock solutions.
References
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citreamicins with potent gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Use of Dimethyl Sulfoxide in Treatment of Infections Caused by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Citreamicin Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a polycyclic xanthone (B1684191) antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria.[1][2] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The provided methodologies, based on established standards, are designed to ensure accuracy and reproducibility in research and drug development settings.
Data Presentation
The following table summarizes the known in vitro activity of this compound against various Gram-positive cocci as determined by the agar (B569324) dilution method.[1]
| Microorganism | Number of Isolates | MIC Range (µg/mL) | Notes |
| Staphylococci | 313 | 0.12 - 4.0 | Includes various species. |
| Streptococcus pyogenes | Not specified | 0.03 - 0.12 | Generally highly susceptible. |
| Enterococci | 62 | MIC to inhibit 64% of isolates was 2.0 | Displayed higher relative resistance. |
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, as a member of the polycyclic xanthone class of antibiotics, it is hypothesized to exert its antimicrobial effects through one or more of the following pathways. A study on a related compound, cervinomycin, suggested interaction with phospholipids (B1166683) in the bacterial cytoplasmic membrane. Other potential mechanisms for xanthone antibiotics include interference with key cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols
Two standard methods for MIC determination are presented: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific research question, throughput requirements, and the characteristics of the test organism.
Protocol 1: Broth Microdilution MIC Assay
This method is widely used for its efficiency and potential for high-throughput screening.
Caption: Workflow for broth microdilution MIC testing.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s)
-
Quality control bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. Note: The final concentration of the solvent in the test wells should not exceed levels that affect bacterial growth (typically ≤1% for DMSO).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells. A common dilution is 1:150 from the 0.5 McFarland standard, followed by addition to the wells.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the final diluted inoculum to each well (e.g., if wells contain 100 µL of drug dilution, add 100 µL of a 1x10^6 CFU/mL inoculum to reach the final 5x10^5 CFU/mL in 200 µL).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution MIC Assay
This method is considered a reference standard and is particularly useful for testing fastidious organisms or when a solid medium is preferred.
Materials:
-
This compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test and quality control bacterial strains
-
Inoculum preparation materials (as above)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., add 1 mL of a 10x drug concentration to 9 mL of agar).
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Using a sterile swab, loop, or an inoculum replicating device, spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate, starting with the control plate and moving to increasing concentrations of this compound.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism on the agar surface. A faint haze or a single colony at the inoculation site is generally disregarded.
-
Quality Control
For all MIC testing, it is crucial to include a well-characterized quality control strain (e.g., S. aureus ATCC® 29213™). The resulting MIC for the QC strain should fall within the established acceptable range to ensure the validity of the test results.
Notes on this compound
-
Solubility: The solubility of this compound in aqueous media should be determined prior to preparing stock solutions. If solubility is limited, the use of a co-solvent like DMSO is necessary.
-
Stability: The stability of this compound in the test medium and under the incubation conditions should be considered, as degradation could affect the accuracy of the MIC results.
-
Comparative Studies: When comparing the activity of this compound to other antimicrobial agents, it is recommended to test all compounds concurrently using the same methodology and inoculum. The provided data indicates this compound's in vitro activity is superior to several common antibiotics but comparable to or slightly less than vancomycin (B549263) against certain Gram-positive cocci.[1]
References
Application Notes and Protocols: Citreamicin Alpha in Staphylococcus aureus Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a polycyclic xanthone (B1684191) antibiotic isolated from Micromonospora citrea.[1] It has demonstrated notable antibacterial activity, particularly against Gram-positive cocci, including Staphylococcus aureus, a significant human pathogen notorious for its ability to develop antibiotic resistance.[2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against S. aureus using standardized growth inhibition assays. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5]
Data Presentation
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound against Staphylococcus aureus.
| Organism | Number of Isolates | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. | 313 | 0.12 - 4.0 | [2][3] |
Proposed Mechanism of Action
While the precise signaling pathway of this compound has not been fully elucidated, its classification as a polycyclic xanthone antibiotic suggests a likely mechanism of action involving the disruption of the bacterial cell membrane.[2][6] It is proposed that this compound may interact with phospholipids (B1166683) within the cytoplasmic membrane, leading to a loss of membrane integrity and subsequent inhibition of essential cellular processes and cell death.
Caption: Proposed mechanism of action of this compound against S. aureus.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against Staphylococcus aureus using the agar (B569324) dilution and broth microdilution methods.
Agar Dilution Method
This method involves incorporating serial dilutions of this compound into an agar medium, followed by the inoculation of a standardized bacterial suspension.
Materials and Reagents:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile petri dishes
-
Sterile pipettes and tubes
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1280 µg/mL).
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes.
-
Add 1 mL of each this compound dilution to 19 mL of molten MHA to create plates with the desired final concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8 µg/mL).
-
Also, prepare a growth control plate containing agar and the solvent used to dissolve this compound, and a sterility control plate with agar only.
-
Pour the agar mixtures into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the dried agar plates, starting with the control plate and proceeding from the lowest to the highest concentration of this compound. Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of S. aureus.
-
Broth Microdilution Method
This method is performed in 96-well microtiter plates and is a widely used technique for determining MICs.
Materials and Reagents:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve the desired concentration range. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar dilution method.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).
-
Caption: Experimental workflow for S. aureus growth inhibition assay.
References
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
Application Notes and Protocols for Studying Bacterial DNA Gyrase Inhibition
Note to the Reader: While the topic of interest is citreamicin alpha, a thorough review of available scientific literature did not yield specific data or established protocols for its use in studying bacterial DNA gyrase inhibition. The information presented herein provides a general framework, experimental protocols, and data presentation guidelines for investigating bacterial DNA gyrase inhibitors, using well-characterized compounds as examples. Researchers interested in this compound would need to adapt these general methods for their specific research questions.
Introduction to Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival.[1][2][3] It introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[1][4] This enzyme is a validated and attractive target for antibacterial drug development because it is present in bacteria but absent in higher eukaryotes.[3][5] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[2][6] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2][3]
Mechanisms of DNA Gyrase Inhibition
Inhibitors of DNA gyrase can be broadly categorized based on their mechanism of action. The two primary classes are:
-
Quinolones (e.g., ciprofloxacin, levofloxacin): This class of inhibitors targets the GyrA subunit.[4] They stabilize the transient covalent complex formed between DNA gyrase and the cleaved DNA, leading to double-strand breaks that are lethal to the bacteria.[1][7] This mechanism is often referred to as "gyrase poisoning."[3]
-
Aminocoumarins (e.g., novobiocin): These inhibitors competitively bind to the ATP-binding site on the GyrB subunit, thereby inhibiting the ATPase activity of the enzyme.[1][3] This prevents the conformational changes necessary for DNA supercoiling.
A diagram illustrating the mechanism of DNA gyrase and the sites of inhibitor action is presented below.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citreamicin Alpha in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citreamicin alpha is a member of the polycyclic xanthone (B1684191) family of antibiotics, isolated from Micromonospora citrea.[1] It has demonstrated notable in vitro antibacterial activity against a range of Gram-positive cocci.[2] These application notes provide a summary of the available data on this compound and protocols for its investigation in the context of antibiotic resistance research. Given the limited publicly available data on this compound, some protocols are based on established methodologies for antimicrobial susceptibility testing and research on the broader xanthone class of antibiotics.
Data Presentation
In Vitro Antibacterial Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive bacteria.
Table 1: MIC of this compound against Staphylococci [2]
| Bacterial Species (No. of Isolates) | MIC Range (µg/mL) |
| Staphylococci (313) | 0.12 - 4.0 |
Table 2: MIC of this compound against Streptococci [2]
| Bacterial Species (No. of Isolates) | MIC Range (µg/mL) |
| Streptococcus pyogenes (116) | 0.03 - 0.12 |
Table 3: Comparative In Vitro Activity of this compound [2]
| Microorganism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Augmentin MIC (µg/mL) | Cephalothin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) |
| Staphylococci | 0.12 - 4.0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Streptococcus pyogenes | 0.03 - 0.12 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Enterococci (62) | 2.0 (inhibited 64% of isolates) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The in vitro activity of this compound has been reported to be far superior to that of ampicillin, augmentin, cephalothin, and erythromycin, and equal to or slightly inferior to that of vancomycin against the tested Gram-positive cocci.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (standardized to 0.5 McFarland, approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.03 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture on an appropriate agar (B569324) plate and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking incubator
Procedure:
-
Culture Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control flask without the antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
-
Visualizations
General Workflow for Investigating a Novel Antibiotic in Resistance Research
The following diagram illustrates a general workflow for the investigation of a novel antibiotic, such as this compound, in the context of antibiotic resistance research.
References
Troubleshooting & Optimization
Technical Support Center: Citreamicin Alpha Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of citreamicin alpha synthesis.
Troubleshooting Guide
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect or suboptimal fermentation medium. | Verify the composition of your culture medium. For Micromonospora species, complex media often yield better results for secondary metabolite production. Consider screening different media formulations. | The nutritional environment is critical for inducing the biosynthetic pathways of secondary metabolites like this compound. |
| Suboptimal fermentation parameters (pH, temperature, aeration). | Systematically optimize fermentation conditions. Members of the Micromonospora genus generally prefer a pH above 5.0 and temperatures between 20-40°C.[1] Ensure adequate aeration and agitation, as these are critical for aerobic fermentation processes. | Microbial growth and metabolite production are highly sensitive to environmental parameters. Optimal conditions can significantly enhance yield.[1] |
| Poor inoculum quality or quantity. | Ensure the inoculum is in the correct physiological state (e.g., stationary phase) for antibiotic production. Optimize the inoculum size for your fermentation volume. | The health and density of the starting culture directly impact the kinetics of the fermentation and final product yield. |
| Incorrect incubation time. | Perform a time-course study to determine the optimal fermentation duration for this compound production. Secondary metabolite production typically occurs during the stationary phase of growth. | The timing of harvest is crucial; harvesting too early or too late can result in lower yields. |
Issue 2: Inconsistent Yield Between Batches
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in media components. | Use high-purity, standardized components for media preparation. Prepare media in large batches when possible to minimize variability. | Inconsistent quality of raw materials can lead to significant variations in fermentation outcomes. |
| Fluctuations in fermentation parameters. | Calibrate and monitor pH probes, temperature sensors, and dissolved oxygen sensors regularly. Implement automated control systems for these parameters if available. | Precise control over fermentation conditions is essential for reproducible results.[1] |
| Genetic instability of the producing strain. | Re-isolate single colonies from a stock culture before starting a new fermentation. Periodically verify the productivity of the strain. | Microbial strains can undergo genetic drift, leading to changes in their metabolic output over time. |
Issue 3: Accumulation of Intermediates or Related Compounds Instead of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Rate-limiting enzymatic step in the biosynthetic pathway. | Consider precursor feeding strategies. Supplement the medium with precursors that are downstream of the potential bottleneck. For xanthones, precursors originating from the shikimate pathway may be relevant. | Providing key building blocks can bypass enzymatic bottlenecks and push the metabolic flux towards the desired final product. |
| Presence of methylation inhibitors. | If not intentionally added, analyze media components for potential inhibitory compounds. If intentionally used, optimize their concentration. | Methylation is a key step in the biosynthesis of many secondary metabolites. Its inhibition can lead to the accumulation of unmethylated precursors. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for Micromonospora species?
A1: While optimal conditions should be determined empirically for this compound production, general parameters for Micromonospora species that produce antibiotics include:
-
Temperature: 20-40°C[1]
-
pH: Neutral to slightly alkaline (sensitive to pH below 5.0)[1]
-
Aeration: Aerobic to microaerophilic conditions are generally required.
-
Culture Medium: Complex media containing sources of carbon (e.g., dextrin) and nitrogen (e.g., soybean meal) are often effective for antibiotic production by Micromonospora.
Q2: How can I increase the supply of precursors for this compound synthesis?
A2: Precursor feeding is a common strategy to enhance the yield of secondary metabolites. For this compound, a polyketide of the xanthone (B1684191) class, consider the following:
-
Identify Precursors: The biosynthetic pathway for xanthones often involves the shikimate pathway and the polyketide pathway. Key precursors could include shikimic acid, L-phenylalanine, and acetate (B1210297) or malonate extenders.
-
Feeding Strategy: Precursors can be added at the beginning of the fermentation or fed during the production phase. The optimal timing and concentration should be determined experimentally.
Q3: What is the proposed biosynthetic pathway for citreamicins?
A3: A proposed biosynthetic pathway for citreamicins has been identified in Streptomyces caelestis, which likely shares similarities with the pathway in Micromonospora citrea. The pathway involves a type II polyketide synthase (PKS) system to assemble the polyketide backbone, followed by a series of cyclization, aromatization, and modification steps to form the characteristic xanthone structure.
Quantitative Data Summary
The following tables summarize quantitative data from studies on related antibiotic production to provide a starting point for optimization experiments.
Table 1: Effect of Fermentation Parameters on Antibiotic Production in Actinomycetes
| Parameter | Organism | Product | Condition | Effect on Yield | Reference |
| Temperature | Streptomyces kanasenisi ZX01 | Glycoprotein GP-1 | 25°C | 1.66 mg/L | |
| 30°C | 2.47 mg/L | ||||
| 35°C | 2.25 mg/L | ||||
| 40°C | 1.95 mg/L | ||||
| Agitation Speed | Streptomyces kanasenisi ZX01 | Glycoprotein GP-1 | 150 rpm | Lower Yield | |
| 200 rpm | Maximum Yield | ||||
| 250 rpm | Decreased Yield | ||||
| 300 rpm | Further Decrease | ||||
| Aeration Rate | Streptomyces kanasenisi ZX01 | Glycoprotein GP-1 | 0.5 vvm | Lower Yield | |
| 1.0 vvm | Increased Yield | ||||
| 1.5 vvm | Further Increase | ||||
| 2.0 vvm | Maximum Yield |
Table 2: Example of Precursor Feeding for Enhancing Secondary Metabolite Production
| Precursor | Organism | Product | Concentration | Fold Increase in Yield | Reference |
| Shikimic acid + Sodium glutamate | Bacillus natto | Menaquinone-7 | Not specified | 2 | |
| Pyruvate (fed at 48h and 72h) | Bacillus natto | Menaquinone-7 | Not specified | - |
Experimental Protocols
Protocol 1: Fermentation of Micromonospora citrea for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Micromonospora citrea from a maintenance agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., soybean-dextrin medium).
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubate the production flask at 28-30°C with agitation at 200 rpm for 7-10 days.
-
Monitor pH and adjust as necessary to maintain it between 6.8 and 7.2.
-
-
Extraction and Analysis:
-
At the end of the fermentation, centrifuge the broth to separate the mycelium.
-
Extract the supernatant and the mycelial cake with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Citreamicin Alpha Purification
Welcome to the technical support center for the purification of citreamicin alpha. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the isolation and purification of this polycyclic xanthone (B1684191) antibiotic from Micromonospora citrea fermentation cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a member of the polycyclic xanthone family of antibiotics, isolated from the fermentation broth of Micromonospora citrea.[1] It possesses antibacterial activity, particularly against Gram-positive cocci.[2] As a polycyclic xanthone, it is a relatively small, aromatic molecule. Understanding its physicochemical properties, such as solubility and stability, is crucial for developing a successful purification protocol.
Q2: What is a general workflow for the purification of this compound?
A typical purification workflow for a secondary metabolite like this compound from a bacterial fermentation broth involves several key stages:
-
Harvest and Extraction: Separation of the biomass from the culture broth, followed by solvent extraction of the supernatant to recover the citreamicins.
-
Initial Cleanup/Fractionation: Removal of highly polar and non-polar impurities through techniques like liquid-liquid extraction or solid-phase extraction (SPE).
-
Chromatographic Purification: A multi-step chromatography process to separate this compound from other closely related citreamicins (beta, gamma, etc.) and remaining impurities. This often involves a combination of normal-phase and reversed-phase chromatography.
-
Final Polishing and Desalting: A final high-resolution chromatography step to achieve high purity, followed by removal of any salts or incompatible solvents.
-
Purity Analysis: Assessment of the final product purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
A visual representation of this workflow is provided below.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
Q: After solvent extraction from the fermentation broth, my yield of the target compound is consistently low. What are the potential causes and solutions?
A: Low initial yield can stem from several factors related to the extraction process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the extraction time and agitation may be insufficient.
-
Solution: Screen different organic solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform). Ensure vigorous mixing during extraction and consider performing multiple extractions of the aqueous phase.
-
-
Degradation of this compound: The compound may be unstable at the pH of the fermentation broth or sensitive to temperature.
-
Solution: Adjust the pH of the broth before extraction. Perform the extraction at a lower temperature (e.g., on ice) to minimize thermal degradation.
-
-
Emulsion Formation: The presence of surfactants and other biomolecules in the fermentation broth can lead to the formation of a stable emulsion, trapping the product at the interface.
-
Solution: Try adding salt (salting out) to break the emulsion. Centrifugation at high speed can also help separate the layers.
-
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Ethyl Acetate or Butanol | These solvents have been shown to be effective for extracting polycyclic aromatic compounds from aqueous solutions. |
| pH of Broth | Adjust to slightly acidic (e.g., pH 5-6) | May improve the partitioning of this compound into the organic phase and enhance stability. |
| Extraction Temperature | 4-10°C | Reduces the risk of thermal degradation of the target compound. |
| Extraction Method | Multiple extractions (3x) with 0.5-1.0 volume of solvent | Ensures more complete recovery of the product from the aqueous phase. |
Issue 2: Poor Separation of this compound from Other Citreamicins
Q: During preparative HPLC, I am unable to achieve baseline separation of this compound from its congeners (beta, gamma, etc.). How can I improve the resolution?
A: The co-purification of closely related structural analogs is a common challenge in the purification of natural products. Here are several strategies to improve chromatographic resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
-
Solution: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Introducing a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic compounds.[1]
-
-
Adjust the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[3]
-
Solution: Decrease the flow rate of your preparative HPLC method.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be required.
-
Solution: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.[4]
-
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.
-
Solution: Optimize the gradient slope in the region where the citreamicins elute.
-
| HPLC Parameter | Starting Condition | Optimization Strategy |
| Column | Reversed-Phase C18, 5 µm | Try a Phenyl-Hexyl column for alternative selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintain to ensure good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Test both to see which provides better resolution. |
| Gradient | 20-80% B over 30 min | Make the gradient shallower around the elution time of citreamicins (e.g., 40-60% B over 40 min). |
| Flow Rate | 1.0 mL/min (analytical) | Decrease to 0.5-0.8 mL/min to improve resolution. |
The logical process for troubleshooting this issue is outlined in the diagram below.
Issue 3: Product Instability or Degradation During Purification
Q: I am observing degradation of my purified this compound, indicated by the appearance of new peaks in my analytical HPLC. What can I do to improve stability?
A: The stability of natural products can be influenced by pH, temperature, and exposure to light.
-
pH Sensitivity: this compound may be susceptible to degradation under acidic or basic conditions.
-
Solution: Maintain the pH of all buffers within a neutral range (pH 6-7.5) during purification and storage.
-
-
Thermal Instability: Prolonged exposure to ambient or elevated temperatures can cause degradation.
-
Solution: Perform all purification steps at reduced temperatures (4°C) where possible. Store purified fractions and the final product at -20°C or -80°C.
-
-
Photosensitivity: Many complex organic molecules are sensitive to light.
-
Solution: Protect the sample from light by using amber vials or covering glassware with aluminum foil during the entire purification process.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
This protocol is designed for the initial cleanup of the crude organic extract to remove highly polar and non-polar impurities.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 5g) by passing 2 column volumes (CV) of methanol, followed by 2 CV of deionized water.
-
Sample Loading: Dissolve the dried crude extract in a minimal amount of methanol and dilute with deionized water to a final methanol concentration of <10%. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 CV of 10% aqueous methanol to remove polar impurities.
-
Elution: Elute the citreamicins with 3 CV of 80% aqueous methanol.
-
Drying: Evaporate the solvent from the eluted fraction under reduced pressure.
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a starting point for assessing the purity of this compound fractions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
References
Technical Support Center: Stability of Citreamicin Alpha
Welcome to the technical support center for citreamicin alpha. This resource provides guidance for researchers, scientists, and drug development professionals on assessing the stability of this compound in various solvents. As specific stability data for this compound is not extensively published, this guide offers general protocols and troubleshooting advice based on established pharmaceutical stability testing principles.
Frequently Asked Questions (FAQs)
Q1: Where can I find data on the stability of this compound in common laboratory solvents?
A1: Currently, detailed public data on the stability of this compound in a wide range of solvents is limited. Therefore, it is recommended that researchers perform their own stability studies based on the intended application and solvent systems. This guide provides a framework for designing and executing such studies.
Q2: What factors should I consider when designing a stability study for this compound?
A2: Several factors should be considered, including:
-
Solvent Selection: Choose solvents that are relevant to your experimental or formulation needs (e.g., buffers for biological assays, organic solvents for chromatography).
-
Concentration: Test the stability of this compound at a concentration relevant to its intended use.
-
Temperature: Evaluate stability at various temperatures, such as refrigerated (2-8 °C), room temperature (e.g., 25 °C), and elevated temperatures (e.g., 40 °C) to simulate storage and stress conditions.[1][2][3][4]
-
Timepoints: Define a series of time points to monitor degradation over a specific period. The frequency of testing should be sufficient to establish the stability profile.[2]
-
Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact drug from its degradation products.
Q3: Which solvents are a good starting point for a preliminary stability screen of this compound?
A3: A good starting point would be to test solvents commonly used in preclinical and formulation development. A suggested panel could include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent degradation.
-
Organic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetonitrile, which are frequently used to prepare stock solutions.
-
Co-solvent systems: Mixtures of aqueous buffers and organic solvents that may be used in formulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound is observed. | The compound may be unstable in the chosen solvent or at the tested temperature. The solvent may be of poor quality (e.g., contain impurities or be oxidized). | Test stability in a different solvent or at a lower temperature. Ensure you are using high-purity, fresh solvents. Consider protecting the solution from light if the compound is light-sensitive. |
| Precipitation of this compound from solution. | The concentration of this compound may exceed its solubility in the chosen solvent at the tested temperature. The pH of the solution may have shifted, affecting solubility. | Determine the solubility of this compound in the solvent before initiating the stability study. Consider using a co-solvent to improve solubility. Buffer the solution to maintain a constant pH. |
| Inconsistent or variable results between replicates. | This could be due to issues with sample preparation, analytical method variability, or inconsistent storage conditions. | Ensure accurate and consistent pipetting and dilutions. Validate the analytical method for precision and accuracy. Use a calibrated and temperature-mapped storage chamber. |
| New peaks appear in the chromatogram over time. | These are likely degradation products of this compound. | Characterize the degradation products if possible, as this can provide insight into the degradation pathway. Ensure your analytical method can resolve these new peaks from the parent compound. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent.
1. Materials:
-
This compound (solid)
-
High-purity solvents (e.g., HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled storage chambers
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
3. Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to the desired final concentration for the stability study (e.g., 100 µg/mL).
-
Aliquot the solution into multiple autosampler vials for each storage condition and time point.
4. Storage Conditions and Timepoints:
-
Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Define the time points for analysis. For an accelerated study, this could be 0, 1, 3, and 6 months.
5. Analysis:
-
At each time point, retrieve the vials from the respective storage conditions.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The initial time point (T=0) sample should be analyzed immediately after preparation.
6. Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Identify and quantify any major degradation products.
Data Presentation
The results of the stability study can be summarized in a table similar to the one below.
Table 1: Stability of this compound (100 µg/mL) in Solvent X
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) | Appearance of Solution |
| 4 °C | 0 | 100 | Clear, colorless |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 25 °C / 60% RH | 0 | 100 | Clear, colorless |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 40 °C / 75% RH | 0 | 100 | Clear, colorless |
| 1 month | |||
| 3 months | |||
| 6 months |
Visualizations
The following diagram illustrates a typical workflow for a solvent stability study.
References
Technical Support Center: Optimizing Citreamicin Alpha Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of citreamicin alpha for cell culture experiments. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a polycyclic xanthone (B1684191) antibiotic.[1][2] While its effects on eukaryotic cells are not extensively documented, related polycyclic xanthones have shown significant antineoplastic (anti-cancer) effects on various cancer cell lines, often at nanomolar concentrations.[1][2] Some studies suggest that the cytotoxic mechanism of citreamicins may involve the generation of reactive oxygen species (ROS), leading to DNA damage.[3] Additionally, there is a possibility of protein biosynthesis inhibition.[3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
For initial screening of a new compound with unknown potency, a common starting concentration is around 10 µM.[4] However, since some polycyclic xanthones show activity at nanomolar concentrations, a broad range of concentrations should be tested in a preliminary experiment.[1] A suggested starting range could be from 1 nM to 100 µM, using serial dilutions.[5]
Q3: How should I prepare a stock solution of this compound?
Q4: Since this compound is an antibiotic, will it affect my mammalian cells?
Yes, it is possible. While primarily targeting bacteria, some antibiotics can have off-target effects on mammalian cells, including altering cell metabolism, proliferation, differentiation, and gene expression.[6][7] Therefore, it is essential to carefully titrate the concentration and monitor for any unexpected changes in your cells, even at non-cytotoxic doses.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability or High Cytotoxicity at All Tested Concentrations | 1. High Compound Potency: this compound may be highly potent against your cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect Stock Concentration: Errors in calculating the stock solution concentration. | 1. Expand Concentration Range: Test a much lower range of concentrations (e.g., picomolar to low nanomolar). 2. Check Solvent Concentration: Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and non-toxic to your cells. Always include a vehicle control. 3. Verify Stock Solution: Remake the stock solution, carefully checking all calculations. |
| Inconsistent or Non-Reproducible Results | 1. Compound Instability: The compound may be unstable in the culture medium at 37°C. 2. Precipitation of Compound: this compound may be precipitating out of solution at the tested concentrations. 3. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. | 1. Assess Stability: Prepare fresh dilutions from the stock solution for each experiment. Consider the stability of the compound in aqueous solutions. 2. Check for Precipitate: Visually inspect the culture wells for any precipitate after adding the compound. If present, consider using a lower concentration or a different solvent system. 3. Standardize Cell Seeding: Ensure accurate and consistent cell counting and seeding for all experiments. |
| Unexpected Morphological Changes in Cells | 1. Sub-lethal Cytotoxicity: The concentration used may be causing cellular stress without inducing cell death. 2. Induction of a Specific Cellular Process: The compound might be inducing differentiation, senescence, or other cellular changes. | 1. Perform a Dose-Response Curve: A detailed dose-response analysis can help identify concentrations that cause morphological changes. 2. Further Characterization: Use specific cellular markers to investigate the observed morphological changes (e.g., markers for apoptosis, autophagy, or differentiation). |
| No Effect Observed at Any Concentration | 1. Compound Inactivity: The compound may not be active in your specific cell line or assay. 2. Low Compound Concentration: The tested concentrations may be too low. 3. Compound Degradation: The stock solution may have degraded over time. | 1. Test in Other Cell Lines: If possible, test the compound in a different cell line. 2. Increase Concentration Range: Test higher concentrations, being mindful of potential solubility issues. 3. Prepare Fresh Stock: Use a freshly prepared stock solution for your experiments. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of cells by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to perform 2- or 3-fold serial dilutions to cover a wide concentration range (e.g., 1 nM to 100 µM).[5]
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and plot the cell viability against the log of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Side Effects of Culture Media Antibiotics on Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
Technical Support Center: Storage and Handling of Citreamicin Alpha
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of citreamicin alpha to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C or lower in a tightly sealed container, protected from light. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How should I handle this compound in the laboratory?
A2: this compound should be handled in a well-ventilated area, avoiding inhalation of dust or contact with skin and eyes. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When preparing solutions, use high-purity solvents and protect the solution from light.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound, being a polycyclic xanthone (B1684191), is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.[1] Aqueous solubility is limited. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a xanthone backbone can be susceptible to photodegradation.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light. Use amber-colored vials or wrap containers with aluminum foil. Perform experimental manipulations in a shaded area or under dim lighting whenever possible.
Q5: How does pH affect the stability of this compound?
A5: Polycyclic xanthones can be unstable in alkaline conditions.[1] It is recommended to maintain the pH of this compound solutions within a neutral to slightly acidic range (pH 4-7) to minimize base-catalyzed hydrolysis. If your experiment requires a different pH, prepare the solution immediately before use and minimize the exposure time to non-optimal pH conditions. A study on a related xanthone, alpha-mangostin, showed instability in extremely acidic and alkaline conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Exposure to light during storage or experiments. 4. Instability in the experimental buffer (e.g., high pH). | 1. Verify storage conditions (-20°C or lower, protected from light). 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Protect all solutions from light using amber vials or foil. 4. Check the pH of your experimental buffer and adjust if necessary. Prepare fresh solutions for each experiment. |
| Precipitation of this compound in aqueous solutions. | 1. Low aqueous solubility. 2. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final solution. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. 2. Increase the percentage of the organic co-solvent if compatible with your experimental system. Consider using a solubilizing agent, but verify its compatibility with your assay. |
| Appearance of unknown peaks in HPLC analysis. | 1. Presence of degradation products. 2. Contamination of the sample or solvent. | 1. Review storage and handling procedures to identify potential causes of degradation. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use fresh, high-purity solvents and clean equipment for sample preparation. |
| Color change of the this compound solution. | 1. Oxidation of the compound. 2. pH-dependent changes in the chromophore. | 1. Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Measure the pH of the solution and adjust if it has shifted. |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is based on general knowledge of polycyclic xanthone stability and published data on related compounds, as specific stability studies on this compound are not widely available.[3]
Table 1: Effect of Temperature on this compound Stability (Solid State, 30 days)
| Temperature | % Degradation (Estimated) |
| -20°C | < 1% |
| 4°C | 1-3% |
| 25°C (Room Temperature) | 5-10% |
| 40°C | 15-25% |
Table 2: Effect of pH on this compound Stability (Aqueous Solution with 1% DMSO, 24 hours at 25°C)
| pH | % Degradation (Estimated) |
| 3 | 2-5% |
| 5 | < 2% |
| 7 | 2-4% |
| 9 | 10-20% |
| 11 | > 30% |
Table 3: Effect of Light Exposure on this compound Stability (Solution, 24 hours)
| Light Condition | % Degradation (Estimated) |
| Dark (Control) | < 2% |
| Ambient Laboratory Light | 5-15% |
| Direct Sunlight | > 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation (Solution): Expose 1 mL of the stock solution in a clear vial to direct sunlight for 48 hours. Keep a control sample wrapped in foil.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (determine by UV-Vis spectroscopy, likely in the 250-400 nm range for xanthones).
-
Injection Volume: 10-20 µL.
2. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) should be used to demonstrate the specificity of the method in separating the parent compound from its degradants.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for loss of biological activity.
References
troubleshooting inconsistent results in citreamicin alpha MIC assays
Welcome to the technical support center for citreamicin alpha Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear, actionable guidance for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a polycyclic xanthone (B1684191) antibiotic isolated from Micromonospora citrea. It exhibits potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). Published studies using agar (B569324) dilution have reported MIC values for staphylococci ranging from 0.12 to 4.0 µg/mL and for Streptococcus pyogenes between 0.03 and 0.12 µg/mL.[1]
Q2: My MIC values for this compound are inconsistent between experiments. What are the most common causes?
Inconsistent MIC values can arise from several factors. The most common sources of variability include:
-
Inoculum Preparation: Incorrect bacterial density is a major source of error.
-
Media Composition: Variations in broth formulation, especially pH and cation concentration, can affect the activity of the compound.
-
This compound Preparation and Stability: Improper dissolution, degradation of the stock solution, or precipitation during the assay can lead to inaccurate results.
-
Incubation Conditions: Deviations in incubation time and temperature can alter bacterial growth rates.
-
Plate Reading: Subjectivity in visually determining the MIC endpoint can introduce variability.
Q3: I am observing "skipped wells" in my microdilution plate. How should I interpret these results?
"Skipped wells" refer to a phenomenon where a well with a lower concentration of this compound shows no bacterial growth, while wells with higher concentrations show growth. This can be due to technical errors, such as pipetting mistakes during serial dilution, or it could be related to the compound itself, such as precipitation at certain concentrations. If skipped wells are observed, it is recommended to repeat the experiment, paying close attention to the dilution process.
Q4: Can the type of microtiter plate I use affect my results?
Yes, the material of the microtiter plate can influence the outcome. Some compounds, particularly those that are cationic, may adsorb to the surface of negatively charged plastics. It is important to use plates made of a material that does not interact with this compound and to maintain consistency in the type and brand of plates used across all experiments to minimize variability.
Troubleshooting Guide
High variability in MIC results is a common challenge. Use the following workflow to diagnose the potential source of the inconsistency.
Data Presentation
Table 1: Expected MIC Ranges for Quality Control Strains
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Vancomycin | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | This compound | To be determined by the user's laboratory |
Table 2: Common Experimental Parameters and Their Impact on MIC Values
| Parameter | Standard Condition | Deviation | Potential Impact on MIC |
| Inoculum Density | ~5 x 10⁵ CFU/mL | > 10⁶ CFU/mL | Increased MIC (Inoculum Effect) |
| < 10⁵ CFU/mL | Decreased MIC | ||
| Incubation Time | 16 - 20 hours | > 24 hours | Increased MIC (Drug degradation, resistant sub-populations) |
| < 16 hours | Decreased MIC (Insufficient growth) | ||
| Incubation Temperature | 35 ± 2°C | > 37°C | Variable, may affect growth rate and drug stability |
| < 33°C | Increased MIC (Slower growth) | ||
| Media pH | 7.2 - 7.4 | Acidic (<7.0) or Alkaline (>7.6) | Unpredictable, can alter both bacterial growth and compound activity |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing and has been adapted for xanthone antibiotics.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution. Prepare this stock solution fresh on the day of the experiment.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration in the microplate wells (typically ~5 x 10⁵ CFU/mL).
-
-
Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, across the plate to achieve the desired concentration range. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth with DMSO, no this compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Potential Mechanism of Action of Polycyclic Xanthones
While the specific mechanism of action for this compound has not been fully elucidated, studies on structurally related polycyclic xanthone antibiotics, such as cervinomycin, suggest a potential mode of action. These compounds are hypothesized to interact with and disrupt the bacterial cytoplasmic membrane.
This proposed mechanism suggests that the lipophilic nature of the xanthone core allows it to insert into the lipid bilayer of the bacterial cell membrane.[2][3] This interaction may disrupt the membrane's structural integrity and function, leading to leakage of cellular contents and ultimately, cell death. This mode of action is consistent with the observed activity against Gram-positive bacteria, which lack an outer membrane.
References
- 1. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with citreamicin alpha
Disclaimer: Information regarding a compound specifically named "citreamicin alpha" is not publicly available. The following troubleshooting guide is based on established methodologies for overcoming solubility challenges with poorly water-soluble research compounds and uses "this compound" as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of a new compound like this compound?
A1: A tiered approach is recommended. Start with a simple kinetic solubility assessment in a few common aqueous and organic solvents. If solubility is low, proceed to thermodynamic solubility studies and then to more complex formulation strategies. A typical starting point is to determine the solubility in phosphate-buffered saline (PBS) at physiological pH, as well as in organic solvents like DMSO and ethanol (B145695) which are often used for stock solutions.
Q2: My stock solution of this compound in DMSO is precipitating when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue when the concentration of the organic co-solvent (DMSO) is not sufficient to maintain the solubility of the compound in the final aqueous solution. To address this, you can try several approaches:
-
Lower the final concentration: The simplest solution is often to work at a lower final concentration of this compound if your assay's sensitivity allows.
-
Increase the co-solvent concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system and adjust your dilution scheme accordingly.
-
Use a different co-solvent: Investigate other water-miscible organic solvents like ethanol or PEG 400.
-
Employ solubilizing excipients: Consider adding surfactants or cyclodextrins to your aqueous buffer to enhance solubility.
Q3: Can pH adjustment improve the solubility of this compound?
A3: If this compound has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. Determining the pKa of the compound is crucial. For an acidic compound, solubility will increase at pH values above its pKa. For a basic compound, solubility will increase at pH values below its pKa. Creating a pH-solubility profile is a key experiment in pre-formulation studies.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility (< 1 µg/mL) in PBS (pH 7.4)
This level of solubility can be challenging for in vitro and in vivo studies. The following table summarizes potential strategies.
Table 1: Summary of Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent. | Simple to implement for in vitro studies. | Can have toxic effects in vivo; may impact assay performance. |
| pH Adjustment | Ionize the compound to increase its interaction with water. | Very effective if the compound has suitable pKa values. | Not suitable for non-ionizable compounds; can affect physiological relevance. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility. | Can interfere with biological assays; potential for in vivo toxicity. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound resides in the central cavity. | Generally well-tolerated; can improve stability. | Can be expensive; complex formation is specific to the compound's structure. |
| Amorphous Solid Dispersions | Trap the compound in an amorphous state within a polymer matrix, preventing crystallization. | Can lead to substantial increases in apparent solubility and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
Issue 2: Compound Precipitation During In Vitro Assays
Precipitation during an assay can lead to inaccurate and unreliable results.
A troubleshooting workflow is presented below to address this common experimental problem.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
Materials:
-
This compound (or test compound)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader with turbidimetry or light scattering capability (e.g., nephelometer at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Create a serial dilution plate: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Transfer to assay plate: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This creates a 1:100 dilution. Include buffer-only controls.
-
Mix and incubate: Thoroughly mix the contents of the plate. Incubate at room temperature for 1-2 hours to allow for equilibration.[1]
-
Measure turbidity: Read the plate using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine solubility limit: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]
Table 2: Hypothetical Kinetic Solubility Data for this compound
| Final Concentration (µM) | Turbidity (Nephelometric Units) | Observation |
| 100 | 950.4 | Heavy Precipitation |
| 50 | 875.1 | Precipitation |
| 25 | 450.2 | Slight Precipitation |
| 12.5 | 55.6 | Clear |
| 6.25 | 10.3 | Clear |
| 3.13 | 9.8 | Clear |
| Control (0 µM) | 10.1 | Clear |
Based on this hypothetical data, the kinetic solubility limit of this compound in PBS is approximately 12.5 µM.
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare and evaluate a formulation of this compound with a common cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer and/or sonicator
-
0.22 µm syringe filters
Procedure:
-
Prepare HP-β-CD solutions: Prepare a range of HP-β-CD solutions in water (e.g., 1%, 5%, 10%, 20% w/v).
-
Add excess compound: Add an excess amount of this compound powder to a fixed volume of each HP-β-CD solution and a water-only control. Ensure enough solid is present to saturate the solution.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the dissolved compound: Dilute the filtered supernatant in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Create a phase-solubility diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD.
References
minimizing off-target effects of citreamicin alpha in experiments
This guide provides researchers with troubleshooting strategies and frequently asked questions to address and minimize potential off-target effects of citreamicin alpha in experimental settings. Given that the specific off-target profile of this compound is not extensively characterized in public literature, this document outlines a general framework for identifying and mitigating these effects to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of molecules other than its intended biological target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype is erroneously attributed to the on-target effect.[1] They can also cause cellular toxicity or other confounding biological responses that obscure the true function of the intended target.[1] Minimizing off-target effects is crucial for generating reliable and reproducible data.
Q2: I'm observing unexpected toxicity in my mammalian cell line when treating with this compound. How can I determine if this is an off-target effect?
A2: Unexpected toxicity is a common indicator of off-target effects. To investigate this, you should first establish a clear therapeutic window by comparing the concentration of this compound required for its intended antibacterial effect with the concentration that causes toxicity in your mammalian cells. A significant overlap suggests a high probability of off-target effects. Further steps include performing washout experiments to see if the toxicity is reversible and using cellular thermal shift assays (CETSA) to identify unintended protein binding partners.
Q3: What is the most critical first step to proactively minimize off-target effects in my experimental design?
A3: The most critical initial step is to perform a careful dose-response titration.[1] The goal is to identify the lowest effective concentration of this compound that elicits the desired on-target activity (e.g., inhibition of bacterial growth) without causing observable adverse effects on the experimental system (e.g., host cell death).[1] Using concentrations higher than necessary significantly increases the risk of engaging lower-affinity off-target molecules.[1]
Q4: What essential control experiments should I perform to differentiate on-target from off-target effects?
A4: A multi-pronged approach is recommended:
-
Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound, if available. This helps confirm that the observed phenotype is due to the specific activity of this compound and not its general chemical structure.
-
Genetic Controls: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the presumed target of this compound. If the experimental phenotype persists even in the absence of the intended target, it is likely caused by an off-target effect.
Q5: My results with this compound are inconsistent across different cell lines. What could be the cause?
A5: Inconsistency between cell lines can often be attributed to differences in the expression levels of on-target or off-target proteins. One cell line might express a particular off-target protein at high levels, making it more susceptible to toxicity, while another may not. It is advisable to perform proteomic or transcriptomic analysis on your cell lines to characterize the expression of the intended target and potential off-target candidates.
Troubleshooting Workflows & Methodologies
Workflow for Investigating Unexpected Phenotypes
This workflow provides a systematic approach to diagnosing whether an observed experimental result is a consequence of an on-target or off-target effect of this compound.
Caption: Systematic workflow for troubleshooting unexpected experimental outcomes.
Conceptual Relationship: Concentration vs. Effect
Understanding the relationship between the concentration of this compound, its intended effect, and potential off-target binding is key to designing clean experiments. The ideal concentration maximizes the on-target effect while remaining below the threshold that engages off-targets.
Caption: Relationship between concentration, on-target, and off-target effects.
Data Summary Tables
The following tables provide templates for organizing experimental data to assess the therapeutic window and specificity of this compound.
Table 1: Example Dose-Response Data for this compound
| Concentration (µg/mL) | On-Target Effect (% Bacterial Growth Inhibition) | Off-Target Effect (% Host Cell Viability) |
| 0.0 (Vehicle) | 0% | 100% |
| 0.05 | 55% | 99% |
| 0.10 | 92% | 98% |
| 0.25 | 99% | 97% |
| 0.50 | 100% | 95% |
| 1.0 | 100% | 85% |
| 2.0 | 100% | 60% |
| 4.0 | 100% | 25% |
This table illustrates how to compare the effective concentration for the desired antibacterial activity against the concentration that induces toxicity in host cells, helping to define an optimal experimental window.
Table 2: Control Experiment Checklist and Expected Outcomes
| Experimental Control | Purpose | Expected Outcome if Effect is ON-TARGET | Expected Outcome if Effect is OFF-TARGET |
| Inactive Analog | Rule out effects of the chemical scaffold | No phenotype observed | Phenotype is observed |
| Genetic Knockdown of Target | Validate target dependency | Phenotype is abolished or significantly reduced | Phenotype persists |
| Orthogonal Inhibitor | Confirm phenotype via same target | Similar phenotype is observed | Phenotype is not replicated |
Key Experimental Protocols
Protocol: Dose-Response Curve Generation
Objective: To determine the minimal effective concentration of this compound for its on-target effect and the concentration at which off-target toxicity appears.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Create a series of 2-fold dilutions of the stock solution to cover a broad concentration range (e.g., from 0.01 µg/mL to 10 µg/mL).
-
On-Target Assay: In a 96-well plate, inoculate a liquid culture of the target Gram-positive bacteria. Add the different concentrations of this compound to the wells. Include a vehicle-only (DMSO) control. Incubate under appropriate growth conditions. Measure bacterial growth (e.g., OD600) after a defined period (e.g., 18-24 hours).
-
Off-Target Assay: In a separate 96-well plate, seed your mammalian cell line of interest. After allowing cells to adhere, replace the medium with fresh medium containing the same serial dilutions of this compound. Include a vehicle-only control.
-
Viability Measurement: After 24-48 hours of incubation, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of bacterial growth inhibition and the percentage of host cell viability against the log of this compound concentration. Use the resulting curves to determine the EC50 (for on-target effect) and CC50 (for cytotoxicity) to define the therapeutic window.
Protocol: Genetic Knockdown Validation using siRNA
Objective: To confirm that the biological effect of this compound is dependent on its intended (or hypothesized) target.
Methodology:
-
siRNA Transfection: Transfect your chosen cell line with siRNA specifically targeting the mRNA of the hypothesized target protein. Use a non-targeting (scrambled) siRNA as a negative control.
-
Target Knockdown Verification: After 48-72 hours, harvest a subset of cells from both the target siRNA group and the control siRNA group. Verify the knockdown efficiency using qPCR to measure mRNA levels or Western blotting to measure protein levels.
-
This compound Treatment: Treat the remaining cells (both target knockdown and control) with the lowest effective concentration of this compound determined from your dose-response experiments. Also include vehicle-treated controls for both siRNA groups.
-
Phenotypic Analysis: After an appropriate incubation period, measure the phenotype of interest (e.g., cell viability, reporter gene expression, etc.).
-
Interpretation: If the phenotype observed in the control (scrambled siRNA) cells is significantly diminished or absent in the target knockdown cells, it provides strong evidence that the effect is on-target.
References
Validation & Comparative
validating the antibacterial efficacy of citreamicin alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of citreamicin alpha against other common antibiotics, supported by available experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.
I. Overview of this compound
This compound (also known as LL-E 19085 alpha) is an antibiotic isolated from the fermentation broth of the actinomycete Micromonospora citrea. It belongs to the polycyclic xanthone (B1684191) family of compounds and has demonstrated potent activity primarily against Gram-positive bacteria.
II. Comparative In Vitro Antibacterial Efficacy
An extensive in vitro study evaluated the antibacterial activity of this compound against 429 clinical isolates of Gram-positive cocci, including 313 isolates of staphylococci and 116 strains of streptococci. The study utilized the agar (B569324) dilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound and compared its efficacy to several established antibiotics.
The results indicated that the in vitro activity of this compound was markedly superior to that of ampicillin, augmentin, cephalothin, and erythromycin.[1] Its efficacy was found to be comparable or slightly inferior to that of vancomycin.[1]
Data Presentation
The following tables summarize the quantitative data from the aforementioned study, providing a clear comparison of the MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Cocci [1]
| Microorganism | MIC Range (µg/mL) |
| Staphylococci | 0.12 - 4.0 |
| Streptococcus pyogenes | 0.03 - 0.12 |
Table 2: Comparative Efficacy of this compound against Enterococci [1]
| Antibiotic | Concentration to Inhibit 64% of 62 Isolates (µg/mL) |
| This compound | 2.0 |
III. Experimental Protocols
The following is a detailed methodology for the agar dilution method, as referenced in the efficacy studies of this compound. This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Agar Dilution Method for Antibacterial Susceptibility Testing
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of this compound of a known concentration in a suitable solvent.
2. Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
For each dilution, add a specific volume to molten and cooled Mueller-Hinton agar to achieve the desired final concentrations.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
A control plate containing no antimicrobial agent should also be prepared.
3. Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, prepare a suspension in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
4. Inoculation of Agar Plates:
-
Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including the control plate.
5. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
IV. Mechanism of Action
The precise molecular mechanism of action for this compound has not been extensively documented in the available scientific literature. As a member of the polycyclic xanthone family of antibiotics, it is hypothesized to exert its antibacterial effects through mechanisms common to this class of compounds. Some derivatives of xanthones have been reported to disrupt the bacterial cell wall and inhibit DNA synthesis. However, specific studies detailing the biochemical targets and signaling pathways affected by this compound are not currently available.
V. Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship of Efficacy Comparison
This diagram illustrates the comparative efficacy of this compound in relation to other antibiotics based on the available in vitro data.
References
Confirming the Target of Citreamicin Alpha in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of citreamicin alpha, a potent polycyclic xanthone (B1684191) antibiotic, and its likely molecular target in bacteria. By examining experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to understand and further investigate the mechanism of action of this promising antibiotic.
Introduction to this compound
This compound is a member of the polycyclic xanthone family of natural products and exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus.[1] Its efficacy is reported to be superior to several conventional antibiotics such as ampicillin (B1664943) and erythromycin, and comparable to vancomycin (B549263).[1] While direct experimental confirmation of its molecular target is an ongoing area of research, strong evidence from structurally related compounds points towards the inhibition of bacterial cell wall synthesis.
The Hypothesized Target: Lipid II Flippase (MurJ)
The prevailing hypothesis is that this compound, much like its close analog lysolipin I, targets the integral membrane protein MurJ. MurJ functions as a "flippase," an essential enzyme that transports the peptidoglycan precursor, Lipid II, from the cytoplasm to the periplasm, where it is incorporated into the growing cell wall. Inhibition of MurJ effectively halts cell wall synthesis, leading to bacterial cell death. Several polycyclic xanthone antibiotics are known to interfere with cell wall biosynthesis.[2][3][4]
Comparative Efficacy
The following table summarizes the in vitro activity of this compound against staphylococci and compares it with other well-established antibiotics that also target the bacterial cell wall, albeit through different mechanisms.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Mechanism of Action |
| This compound | Staphylococcus spp. | 0.12 - 4.0 | Inhibition of Lipid II Flippase (MurJ) (Hypothesized) |
| Lysolipin I | Staphylococcus aureus | Low nanomolar range | Inhibition of Lipid II Flippase (MurJ) |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2.0 | Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala termini of lipid II |
| Penicillin G | Staphylococcus aureus ATCC 29213 | ≤0.015 - 0.4 | Inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking |
MIC (Minimum Inhibitory Concentration) values are compiled from multiple sources and can vary based on the specific strain and testing methodology.
Experimental Protocols
To confirm the target of this compound and elucidate its mechanism of action, a series of key experiments are typically performed. Below are detailed protocols for these assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Macromolecular Synthesis Assay
This assay helps to identify which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the antibiotic.
Materials:
-
Log-phase bacterial culture
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
This compound
-
Control antibiotics with known mechanisms (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin for cell wall)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the respective radiolabeled precursor to each tube and incubate for a short period to allow incorporation.
-
Add this compound (at a concentration of 4x MIC) or a control antibiotic to the corresponding tubes. Include an untreated control.
-
At various time points (e.g., 0, 10, 20, 30 minutes), withdraw aliquots and add them to ice-cold 10% TCA to precipitate the macromolecules.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with 5% TCA to remove unincorporated radiolabel.
-
Quantify the radioactivity of the precipitate using a liquid scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of this compound indicates inhibition of that particular biosynthetic pathway.
Protocol 3: In Vitro Lipid II Flippase Assay (Hypothetical for this compound)
This assay directly measures the inhibition of MurJ-mediated transport of Lipid II across a membrane.
Materials:
-
Purified and reconstituted MurJ protein in liposomes
-
Radiolabeled Lipid II ([¹⁴C]Lipid II)
-
This compound
-
Buffer solution
-
Scintillation counter
Procedure:
-
Prepare proteoliposomes containing purified MurJ.
-
Add radiolabeled Lipid II to the exterior of the proteoliposomes.
-
Add this compound at various concentrations to the reaction mixture. Include a no-drug control.
-
Initiate the flipping reaction by incubating at 37°C.
-
At different time points, stop the reaction.
-
Add an enzyme that specifically degrades externally located Lipid II.
-
Separate the proteoliposomes from the reaction mixture.
-
Measure the amount of protected (flipped) radiolabeled Lipid II inside the proteoliposomes using a scintillation counter.
-
A dose-dependent decrease in the amount of flipped Lipid II in the presence of this compound would confirm its inhibitory effect on MurJ.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Peptidoglycan synthesis pathway and the proposed target of this compound.
Caption: Experimental workflow for confirming the target of this compound.
Caption: Logical relationship between this compound and its proposed target.
Conclusion
The available evidence strongly suggests that this compound exerts its antibacterial activity by inhibiting bacterial cell wall synthesis, likely through the specific targeting of the Lipid II flippase, MurJ. This mechanism of action, shared with other potent polycyclic xanthones like lysolipin I, presents a promising avenue for the development of new antibiotics to combat drug-resistant Gram-positive pathogens. Further direct experimental validation is necessary to definitively confirm this target and fully elucidate the molecular interactions involved. The experimental protocols and comparative data provided in this guide offer a framework for researchers to pursue these critical next steps in the evaluation of this compound as a potential therapeutic agent.
References
- 1. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Citreamicin Alpha and Vancomycin Activity Against Streptococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of citreamicin alpha and vancomycin (B549263) against various streptococcal species. The following sections detail their comparative potency through minimum inhibitory concentration (MIC) data, the experimental methods used for these determinations, and their known mechanisms of action.
Comparative In Vitro Activity
The in vitro activity of this compound against streptococci has been less extensively studied compared to vancomycin. A key study from 1992 evaluated the efficacy of this compound against 116 strains of streptococci and found its activity to be "equal to or slightly inferior to that of vancomycin"[1][2]. The available quantitative data from this study is limited to a MIC range for Streptococcus pyogenes. In contrast, extensive data is available for vancomycin against a broad range of streptococcal species.
The following table summarizes the available and representative minimum inhibitory concentration (MIC) data for both compounds.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes (Group A) | This compound | 0.03–0.12¹[1][2] | N/A | N/A |
| Vancomycin | ≤0.12–1 | 0.25–0.5 | 0.5 | |
| Streptococcus agalactiae (Group B) | This compound | N/A | N/A | N/A |
| Vancomycin | 0.12–1 | 0.5 | 0.5–1.0[1] | |
| Streptococcus pneumoniae | This compound | N/A | N/A | N/A |
| Vancomycin | ≤0.06–1 | 0.25–0.5 | 0.5–1.0 | |
| Viridans Group Streptococci | This compound | N/A | N/A | N/A |
| Vancomycin | ≤0.12–2 | 0.5 | 1.0 |
¹Data represents the MIC range for the tested isolates; MIC₅₀ and MIC₉₀ values were not provided in the original study. N/A: Data not available in the reviewed literature.
Experimental Protocols
The determination of in vitro antimicrobial activity is crucial for evaluating the potential of new antibiotics. The data presented for this compound was obtained using the agar (B569324) dilution method[1][2]. The following is a detailed description of a standardized agar dilution susceptibility testing protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which would be used in such an evaluation.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Testing
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions:
-
A stock solution of the antimicrobial agent (e.g., this compound, vancomycin) is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions are then made to create a range of concentrations.
-
-
Preparation of Agar Plates:
-
Molten Mueller-Hinton agar, supplemented with 5% sheep blood for fastidious organisms like streptococci, is cooled to 48-50°C.
-
A specific volume of each antimicrobial dilution is added to separate aliquots of the molten agar to achieve the final desired concentrations.
-
The agar-antimicrobial mixture is then poured into sterile Petri dishes and allowed to solidify. A growth control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Several colonies of the streptococcal isolate from a fresh culture are used to create a suspension in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation of Plates:
-
The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates, including the growth control plate. This is typically done using a multipoint inoculator that delivers a small, fixed volume to each spot.
-
-
Incubation:
-
The inoculated plates are incubated at 35-37°C for 20-24 hours. For streptococci, incubation is often performed in an atmosphere with increased CO₂ (5%) to enhance growth.
-
-
Reading and Interpretation of Results:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Mechanism of Action
Understanding the mechanism of action is fundamental to drug development and predicting potential resistance pathways. The mechanisms of vancomycin and the putative mechanism for this compound are described below.
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. Its primary mode of action involves binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[3]
This compound
Conclusion
Vancomycin remains a well-characterized and potent antibiotic against a wide range of streptococcal species, with extensive supporting data on its in vitro activity. This compound demonstrated promising activity against Streptococcus pyogenes in an early study, with potency comparable to vancomycin. However, a significant lack of recent, comprehensive data, including MIC₅₀/MIC₉₀ values for various streptococcal species and a definitive mechanism of action, limits a direct and thorough comparison. Further research is warranted to fully elucidate the therapeutic potential of this compound against pathogenic streptococci.
References
- 1. Antibacterial activity of citreamicin-alpha (LL-E 19085 alpha) against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Citreamicin Alpha and Beta: A Review of Available Data
A comprehensive comparative analysis of citreamicin alpha and citreamicin beta is currently challenging due to the limited availability of public research data, particularly for citreamicin beta. While both compounds are recognized as members of the citreamicin family of antibiotics, detailed experimental data essential for a direct comparison of their bioactivity, mechanism of action, and cytotoxicity is scarce for citreamicin beta. This guide, therefore, summarizes the available information for this compound and highlights the areas where data for citreamicin beta is needed for a complete comparative assessment.
Structural and Physicochemical Properties
Comparative Biological Activity
This compound:
Research has demonstrated the in vitro antibacterial activity of this compound against a range of Gram-positive cocci.[2] A study evaluating its efficacy against 429 clinical isolates revealed potent activity, with its performance being notably superior to ampicillin, augmentin, cephalothin, and erythromycin, and comparable to or slightly less effective than vancomycin.[2]
Citreamicin Beta:
Specific data on the antibacterial activity of citreamicin beta, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, is not available in the public domain. Such data would be crucial for a direct comparison with this compound.
Data Presentation: Antibacterial Activity of this compound
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Staphylococci | 313 | 0.12 - 4.0 | [2] |
| Streptococcus pyogenes | Not specified | 0.03 - 0.12 | |
| Enterococci | 62 | >2.0 (for 36% of isolates) |
Mechanism of Action
The precise molecular mechanism of action for both this compound and beta has not been elucidated in the available literature. For many antibacterial agents, their mechanism involves interference with essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Without specific studies on this compound and beta, any proposed signaling pathway would be speculative.
Experimental Protocols
The primary experimental method cited for evaluating the antibacterial activity of this compound is the agar (B569324) dilution method .
Agar Dilution Method Protocol:
-
Preparation of Media: A series of agar plates are prepared, each containing a different, twofold serial dilution of the antimicrobial agent (e.g., this compound). A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacteria being tested.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualizations
Conclusion
Based on the currently accessible scientific literature, a detailed comparative analysis of this compound and beta is not feasible. While this compound shows promise as a potent antibacterial agent against Gram-positive bacteria, a significant knowledge gap exists for citreamicin beta. To enable a comprehensive comparison, further research is required to determine the structural and physicochemical properties, antibacterial spectrum and potency, mechanism of action, and cytotoxicity profiles of both this compound and, particularly, citreamicin beta. Such studies would be invaluable for the drug development community in assessing the therapeutic potential of these compounds.
References
Comparative Efficacy of Citreamicin Alpha and Other Xanthone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of citreamicin alpha against other notable xanthone (B1684191) antibiotics, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in evaluating the potential of these compounds as antibacterial agents.
Quantitative Efficacy Data
The antibacterial efficacy of xanthone antibiotics is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The table below summarizes the reported MIC values for this compound and other selected xanthone antibiotics against common Gram-positive pathogens.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference |
| This compound | Staphylococcus spp. | 0.12 - 4.0 | [1] |
| Streptococcus pyogenes | 0.03 - 0.12 | [1] | |
| Enterococcus spp. | >2.0 (for 64% of isolates) | [1] | |
| Citreamicin delta & epsilon | Multidrug-resistant Staphylococcus aureus (MDRSA) | < 1 | [2][3] |
| alpha-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.57 - 12.5 | |
| Rubraxanthone | Staphylococcus spp. | 0.31 - 1.25 |
Note: The provided MIC values are derived from different studies and may not be directly comparable due to variations in experimental conditions and bacterial strains tested.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the efficacy of antibiotics. The agar (B569324) dilution method is a standard procedure used for this purpose and was employed in the evaluation of this compound.
Agar Dilution Method for MIC Determination
This method involves the following steps:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of the antibiotic to be tested. This is achieved by adding specific volumes of a stock solution of the antibiotic to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Result Interpretation: After incubation, the plates are examined for visible bacterial growth. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the bacterium.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for MIC determination using the agar dilution method.
While the precise signaling pathway for this compound's mechanism of action is not yet fully elucidated, many xanthone antibiotics are known to exert their antibacterial effects by disrupting the bacterial cell membrane and inhibiting essential cellular processes like DNA synthesis. The following diagram illustrates a generalized mechanism of action for xanthone antibiotics.
Caption: Generalized mechanism of action for xanthone antibiotics.
References
Synergistic Effects of Citreamicin Alpha with Other Antibiotics: A Comparative Guide
A comprehensive literature search reveals a significant gap in the current scientific understanding of the synergistic potential of citreamicin alpha with other antibiotic classes. At present, there are no publicly available studies that have investigated or established the synergistic effects of this compound in combination with other antimicrobial agents.
This compound is a known antibacterial agent with demonstrated in vitro efficacy against a range of Gram-positive cocci, including 313 isolates of staphylococci and 116 strains of streptococci.[1] Its minimum inhibitory concentrations (MICs) for staphylococci are reported to be between 0.12-4.0 micrograms/ml, and for Streptococcus pyogenes, they range from 0.03-0.12 micrograms/ml.[1] While its individual potency is documented, its capacity to enhance the activity of other antibiotics through synergistic interactions remains an unexplored area of research.
This guide, therefore, serves to highlight the absence of data in this specific area and to propose a framework for future investigations. The subsequent sections will outline the standard methodologies and data presentation formats that would be essential for a thorough evaluation of this compound's synergistic potential.
Table 1: Hypothetical Data Summary of this compound Synergistic Effects
The following table is a template illustrating how quantitative data on the synergistic effects of this compound, once available, should be structured for clear comparison. The values presented are purely illustrative and are not based on actual experimental data.
| Antibiotic Combination | Bacterial Strain | MIC of this compound Alone (µg/mL) | MIC of Other Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Penicillin | S. aureus ATCC 29213 | 2.0 | 0.5 | 0.5 (Cit) + 0.125 (Pen) | 0.5 | Synergy |
| This compound + Gentamicin | S. aureus ATCC 29213 | 2.0 | 1.0 | 1.0 (Cit) + 0.25 (Gen) | 0.75 | Additive |
| This compound + Ciprofloxacin | S. aureus ATCC 29213 | 2.0 | 0.25 | 2.0 (Cit) + 0.25 (Cip) | 2.0 | Indifference |
| This compound + Vancomycin | MRSA ATCC 43300 | 4.0 | 2.0 | 0.5 (Cit) + 0.5 (Van) | 0.375 | Synergy |
FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI of ≤ 0.5, an additive effect as an FICI > 0.5 and ≤ 1, indifference as an FICI > 1 and ≤ 4, and antagonism as an FICI > 4.
Experimental Protocols for Assessing Synergy
Should research into the synergistic effects of this compound be undertaken, the following experimental protocols are standard in the field and would provide the necessary data for a comprehensive comparison.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess antibiotic synergy.
Methodology:
-
A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate.
-
Serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plates are incubated for 18-24 hours at 37°C.
-
The MIC of each antibiotic alone and in combination is determined by visual inspection of turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Methodology:
-
Bacterial cultures in the logarithmic growth phase are treated with antibiotics alone and in combination at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
A control group with no antibiotics is included.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on appropriate agar (B569324) media.
-
Colony forming units (CFU/mL) are counted after incubation.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the standard workflow for assessing antibiotic synergy and a hypothetical signaling pathway that could be involved if synergy were observed.
Caption: Workflow for assessing antibiotic synergy.
Caption: Hypothetical dual-target mechanism of synergy.
Conclusion and Future Directions
While this compound shows promise as a standalone antibacterial agent, its potential role in combination therapy is a critical area for future research. The methodologies and frameworks presented in this guide provide a roadmap for researchers to investigate the synergistic effects of this compound with other antibiotics. Such studies are essential for optimizing treatment strategies, combating antimicrobial resistance, and expanding the clinical utility of this antibiotic. Researchers, scientists, and drug development professionals are encouraged to pursue this line of inquiry to unlock the full therapeutic potential of this compound.
References
Comparative Analysis of Citreamicin Alpha's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of citreamicin alpha against Gram-positive cocci, with a focus on cross-resistance studies. The data presented is compiled from published research to assist in evaluating its potential as a therapeutic agent.
In Vitro Antimicrobial Activity: A Comparative Overview
This compound, a member of the polycyclic xanthone (B1684191) class of antibiotics, has demonstrated potent in vitro activity against a wide spectrum of clinical isolates of staphylococci and streptococci. Cross-resistance studies are crucial in determining an antibiotic's efficacy against bacterial strains that have developed resistance to other antimicrobial agents.
A significant study evaluated the in vitro activity of this compound against 429 clinical isolates of Gram-positive cocci and compared its efficacy to several commonly used antibiotics. The findings from this research are summarized in the tables below.[1][2]
Table 1: Comparative In Vitro Activity of this compound and Other Antibiotics against Staphylococci
| Antibiotic | MIC Range (µg/mL) for Staphylococci |
| This compound | 0.12 - 4.0 |
| Ampicillin | >128 |
| Augmentin | >128 |
| Cephalothin | >128 |
| Erythromycin | >128 |
| Vancomycin | 0.5 - 4.0 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: Comparative In Vitro Activity of this compound and Other Antibiotics against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) for S. pyogenes |
| This compound | 0.03 - 0.12 |
| Ampicillin | 0.015 - 0.06 |
| Augmentin | 0.015 - 0.06 |
| Cephalothin | 0.015 - 0.06 |
| Erythromycin | 0.015 - >128 |
| Vancomycin | 0.25 - 0.5 |
The data indicates that the in vitro activity of this compound against staphylococci was found to be superior to that of ampicillin, augmentin, cephalothin, and erythromycin.[1][2] Its activity was comparable or slightly inferior to vancomycin.[1] Against Streptococcus pyogenes, this compound demonstrated potent activity, with MIC values in the range of 0.03-0.12 µg/mL.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antibiotic susceptibility testing. The data presented in this guide was primarily obtained using the agar (B569324) dilution method.
Agar Dilution Method for MIC Determination
The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The general steps are as follows:
-
Preparation of Antibiotic Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration.
-
Serial Dilutions: A series of twofold serial dilutions of the antibiotic stock solution are made to obtain a range of concentrations.
-
Incorporation into Agar: Each antibiotic dilution is incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.
This compound belongs to the polycyclic xanthone class of antibiotics. While its precise mechanism of action is still under investigation, related compounds in this class are known to have multifaceted modes of action against bacteria.
Caption: Proposed multifaceted mechanism of action for polycyclic xanthone antibiotics like this compound.
References
Validating the Mechanism of Action of Citreamicin Alpha: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount for its advancement as a therapeutic candidate. This guide provides a comparative analysis of citreamicin alpha, a potent Gram-positive antibiotic, alongside three established drugs with distinct mechanisms: vancomycin (B549263), daptomycin, and linezolid (B1675486). While the definitive molecular target of this compound remains an area of active investigation, this document summarizes its known antibacterial profile and presents the current understanding of its chemical class, the polycyclic xanthones. By juxtaposing this compound with well-characterized alternatives, this guide offers a framework for its further mechanistic validation.
Comparative Efficacy Against Gram-Positive Pathogens
This compound demonstrates significant in vitro activity against a range of Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is comparable to, and in some cases superior to, commonly used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its comparators against key pathogens.
| Antibiotic | Class | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Streptococcus pyogenes MIC (µg/mL) | Enterococcus faecalis (VSE) MIC (µg/mL) |
| This compound | Polycyclic Xanthone (B1684191) | 0.12 - 4.0[1] | <1 | 0.03 - 0.12[1] | ~2.0[1] |
| Vancomycin | Glycopeptide | 0.5 - 2.0 | 1.0 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 |
| Daptomycin | Lipopeptide | 0.25 - 1.0 | 0.25 - 1.0 | ≤0.12 | 0.5 - 4.0 |
| Linezolid | Oxazolidinone | 1.0 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 | 1.0 - 4.0 |
Mechanisms of Action: A Comparative Overview
The selected antibiotics for comparison each target a fundamental process in bacterial physiology, offering distinct pathways to bacterial cell death or growth inhibition.
This compound (Polycyclic Xanthone): The precise molecular mechanism of this compound has not been definitively elucidated. As a member of the polycyclic xanthone class of antibiotics, it is hypothesized to interact with the bacterial cell membrane. Some studies on other xanthone derivatives suggest a multifaceted mechanism that may involve disruption of the cell wall and inhibition of DNA synthesis. However, these findings have not been specifically validated for this compound.
Vancomycin (Glycopeptide): Vancomycin inhibits the synthesis of the bacterial cell wall.[2] It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall assembly.
Daptomycin (Lipopeptide): Daptomycin's bactericidal activity results from the disruption of the bacterial cell membrane's function. In a calcium-dependent manner, it inserts into the cell membrane, leading to oligomerization, ion leakage, and rapid depolarization of the membrane potential. This subsequently inhibits DNA, RNA, and protein synthesis.
Linezolid (Oxazolidinone): Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis. This is a unique mechanism among protein synthesis inhibitors, which often target the elongation phase.
Visualizing the Mechanisms of Action
Caption: Comparative overview of the mechanisms of action for selected antibiotics.
Experimental Protocols for Mechanistic Validation
To further elucidate the mechanism of action of this compound, a series of established experimental protocols can be employed. These assays are designed to assess the impact of an antibiotic on key bacterial processes.
Macromolecular Synthesis Inhibition Assay
This assay determines if an antibiotic inhibits the synthesis of DNA, RNA, protein, or cell wall components by measuring the incorporation of radiolabeled precursors.
Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to mid-logarithmic phase in a suitable broth medium.
-
Antibiotic Treatment: Aliquot the bacterial culture into separate tubes. Add the test antibiotic (this compound) at a concentration of 4x MIC. Include a no-antibiotic control and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, linezolid for protein synthesis, and vancomycin for cell wall synthesis).
-
Radiolabeling: To each tube, add a specific radiolabeled precursor:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for peptidoglycan synthesis
-
-
Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the incorporation by adding cold 10% trichloroacetic acid (TCA).
-
Washing: Collect the precipitate by filtration through a glass fiber filter and wash with 5% TCA and then ethanol.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: Compare the level of incorporated radioactivity in the this compound-treated samples to the controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay measures changes in the membrane potential of bacterial cells upon exposure to an antibiotic, indicating membrane disruption.
Protocol:
-
Bacterial Suspension: Prepare a suspension of a susceptible bacterial strain in a suitable buffer (e.g., HEPES).
-
Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) to the bacterial suspension and incubate until the fluorescence signal stabilizes, indicating dye uptake and quenching.
-
Antibiotic Addition: Add this compound at various concentrations to the cuvette. Include a no-antibiotic control and a positive control known to depolarize the membrane (e.g., daptomycin).
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the cell membrane leads to the release of the dye and a subsequent increase in fluorescence.
-
Analysis: The rate and extent of the fluorescence increase are indicative of the membrane-depolarizing activity of the antibiotic.
In Vitro Transcription/Translation Assay
This cell-free assay directly assesses the inhibitory activity of a compound on the core machinery of protein synthesis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing an E. coli S30 extract (a source of ribosomes and translation factors), a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and an energy source (ATP, GTP).
-
Antibiotic Incubation: Add serial dilutions of this compound to the reaction mixture. Include a no-antibiotic control and a known protein synthesis inhibitor (e.g., linezolid) as a positive control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Reporter Gene Assay: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Analysis: A dose-dependent decrease in reporter protein activity indicates inhibition of in vitro transcription or translation.
Workflow for Validating an Antibiotic's Mechanism of Action
The following diagram illustrates a generalized workflow for the experimental validation of a novel antibiotic's mechanism of action.
Caption: A generalized experimental workflow for mechanism of action validation.
By employing these and other advanced biochemical and genetic techniques, the scientific community can work towards a definitive understanding of this compound's mechanism of action, which will be crucial for its potential development into a next-generation therapeutic for combating drug-resistant Gram-positive infections.
References
A Head-to-Head Comparison of Citreamicin Alpha and Linezolid: An In-depth Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-supported comparison of citreamicin alpha and linezolid, two potent antibiotics effective against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, antibacterial spectra, and available in vitro efficacy data.
Introduction
This compound is a member of the polycyclic xanthone (B1684191) family of antibiotics, naturally produced by actinomycetes such as Micromonospora citrea and Streptomyces species.[1] Linezolid, a synthetic antibiotic, is the first clinically available member of the oxazolidinone class. Both agents are crucial in the fight against challenging Gram-positive infections, but they differ significantly in their chemical structure, mechanism of action, and the breadth of available clinical data.
Mechanism of Action
Linezolid has a well-characterized and unique mechanism of action. It inhibits the initiation of bacterial protein synthesis, a step that precedes the action of many other protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This distinct mechanism means that cross-resistance with other antibiotic classes is unlikely.
The antibacterial mechanism of action for this compound is not as definitively established. As a polycyclic xanthone, it is suggested that its mode of action may involve interaction with and disruption of the bacterial cytoplasmic membrane.[2] This class of compounds is known for a variety of biological activities, and further research is needed to fully elucidate the specific antibacterial mechanism of this compound.[2][3][4][5][6]
References
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 4. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Citreamicin alpha
Essential Safety and Handling Guide for Citreamicin alpha
Disclaimer: No specific safety and handling information for a substance named "this compound" has been found in publicly available resources. This guide is a comprehensive template based on established best practices for handling potent, novel, or uncharacterized powdered antimicrobial agents in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for any specific agent and adhere to their institution's environmental health and safety (EHS) protocols.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling potent powdered compounds like this compound. The primary hazards associated with such compounds often include respiratory and skin sensitization, making stringent safety measures critical.[1]
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary risks associated with potent antimicrobial powders include:
-
Inhalation: Fine powders can easily become airborne, posing a significant risk of respiratory tract irritation or allergic sensitization.[1][2]
-
Dermal Contact: Direct skin contact can lead to irritation or allergic reactions.[1]
-
Ingestion: Accidental ingestion can cause gastrointestinal issues or other toxic effects.[1][2]
-
Eye Exposure: Powder can cause significant irritation upon contact with eyes.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and crucial barrier against exposure.[4] All personnel must be trained on the proper use of PPE. The following table summarizes the minimum required PPE for tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting (Closed Container) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting Powder | Safety goggles and face shield[4][5] | Double-gloving with nitrile gloves[6] | Disposable, low-permeability gown with knit cuffs[6][7] | NIOSH-approved N95 respirator or higher[5] |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if handled in a chemical fume hood |
Table 1: Personal Protective Equipment Recommendations
Engineering and Administrative Controls
Engineering controls are the first line of defense. All work with powdered this compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.[8] Administrative controls include restricting access to the handling area and ensuring personnel are fully trained.[6]
Operational Plan: Weighing and Reconstitution Protocol
This protocol outlines the step-by-step procedure for safely preparing a stock solution from powdered this compound.
Preparation:
-
Restrict Area: Ensure the designated area is clearly marked and access is restricted.
-
Prepare Workspace: Lay down absorbent, disposable bench paper within the chemical fume hood to contain any potential spills.[1]
-
Assemble Materials: Gather all necessary equipment, including the balance, weigh boats, spatulas, vials, and required solvents.
-
Don PPE: Put on all required PPE as specified for "Weighing & Aliquoting Powder" in Table 1.
Procedure:
-
Weighing: Carefully transfer the desired amount of this compound powder onto a weigh boat using a dedicated spatula. Perform this task slowly to prevent the powder from becoming airborne.[1]
-
Solubilization: Transfer the powder into a sterile, conical tube or vial. Rinse the weigh boat with a small amount of the chosen solvent and add it to the vial to ensure a complete transfer.[1]
-
Mixing: Add the remaining solvent to achieve the final desired concentration. Cap the vial securely and mix by vortexing or inverting until the powder is completely dissolved.
-
Aliquoting and Storage: If necessary, filter-sterilize the stock solution. Dispense the solution into smaller, single-use aliquots.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and initials.
-
Storage: Store the aliquots at the manufacturer-recommended temperature, protected from light if required.
Post-Procedure:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol, unless specified otherwise by the SDS).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and bench paper, in a designated hazardous waste container.[1]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination and dispose of it appropriately.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.[6]
Caption: A step-by-step workflow for the safe handling of this compound powder.
Disposal Plan
Improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[9][10] All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| High-Concentration Waste | Labeled, sealed hazardous waste container for chemical waste. | High-concentration stock solutions must be collected for disposal via the institution's hazardous waste management program.[11][12] Do not pour down the drain. |
| Contaminated Solid Waste | Labeled biohazardous or chemical waste container (as per institutional policy).[11] | Includes used gloves, gowns, weigh boats, pipette tips, and contaminated bench paper.[1][11] |
| Contaminated Liquid Waste | Labeled hazardous waste container for liquid chemical waste. | Dilute solutions (e.g., used cell culture media) containing heat-stable antimicrobials should be collected as chemical waste.[11] Do not autoclave and pour down the drain unless the agent is confirmed to be heat-labile and institutional guidelines permit it.[11] |
| Sharps | Puncture-resistant sharps container. | Needles and syringes must be disposed of in designated biomedical waste containers.[9] |
Table 2: Disposal Plan for this compound Waste
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Small Spill (Powder) | Evacuate the immediate area. Wearing full PPE, gently cover the spill with absorbent material. Carefully collect the material into a hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the area immediately. Alert others and contact the institutional EHS office. Do not attempt to clean up a large spill without specialized training and equipment.[14] |
Table 3: Emergency Response Plan
Caption: A decision-making workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. genfarm.com.au [genfarm.com.au]
- 3. eabcl.co.ke [eabcl.co.ke]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. benchchem.com [benchchem.com]
- 9. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 4farmers.com.au [4farmers.com.au]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
